molecular formula C7H8N2O3 B1391770 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid CAS No. 1219827-74-3

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Cat. No.: B1391770
CAS No.: 1219827-74-3
M. Wt: 168.15 g/mol
InChI Key: YHAVUYXOLCRZTO-UHFFFAOYSA-N
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Description

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid ( 1219827-74-3) is a high-purity chemical compound supplied for advanced research and development purposes. This organic molecule features a pyridazine ring, a nitrogen-rich heterocycle of significant interest in medicinal chemistry and agrochemical research . The compound's structure includes a carboxylic acid functional group linked via an ether bond to the 6-methylpyridazin-3-yl group, making it a versatile building block for further synthetic modification . With a molecular formula of C 7 H 8 N 2 O 3 and a molecular weight of 168.15 g/mol, it offers specific physicochemical properties, including a polar surface area of 72 Ų and three rotatable bonds, which can influence its binding characteristics and solubility in drug discovery applications . Researchers utilize this compound primarily as a synthetic intermediate. The presence of both the aromatic heterocycle and the acetic acid side chain allows it to be used in conjugation reactions, such as amide bond formation, or as a ligand for various biological targets . Pyridazine-based scaffolds are frequently explored in the design of novel active compounds, though the specific therapeutic applications and mechanism of action for this particular analog are proprietary and should be determined by the investigating researcher. Handling and Safety: This product is labeled with the GHS07 hazard pictogram. Safety data sheets indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the provided Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6-methylpyridazin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVUYXOLCRZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid, a pyridazine derivative, belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its members. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its chemical properties, a putative synthesis protocol, and an exploration of its potential, though currently unconfirmed, biological significance. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from structurally similar compounds to infer potential characteristics and areas for future research.

Chemical Identity and Properties

This compound is a small molecule featuring a methyl-substituted pyridazine ring linked to an acetic acid moiety via an ether bond. The presence of the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, along with the carboxylic acid group, suggests that the molecule may possess interesting physicochemical and biological properties.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1219827-74-3[3]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
SMILES O=C(O)COC1=NN=C(C)C=C1[4]
Physical Appearance Solid (predicted)Inferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted)Inferred from similar compounds[5]
pKa (acidic) ~3.5 - 4.5 (predicted for the carboxylic acid)Inferred from similar compounds[5]

Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to a lack of specific experimental data for this molecule.

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis would likely proceed via a Williamson ether synthesis. The key starting materials would be 3-hydroxy-6-methylpyridazine and an acetic acid derivative with a suitable leaving group, such as chloroacetic acid or bromoacetic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-hydroxy-6-methylpyridazine 3-hydroxy-6-methylpyridazine Target_Compound This compound 3-hydroxy-6-methylpyridazine->Target_Compound Nucleophilic attack Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Target_Compound Base Base (e.g., NaH, K2CO3) Base->3-hydroxy-6-methylpyridazine Deprotonation Solvent Polar aprotic solvent (e.g., DMF, Acetonitrile) Solvent->Target_Compound Salt_byproduct Salt byproduct (e.g., NaCl)

Caption: Proposed Williamson ether synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Materials:

  • 3-hydroxy-6-methylpyridazine

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Chloroacetic acid or Ethyl chloroacetate

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a stirred solution of 3-hydroxy-6-methylpyridazine in an anhydrous polar aprotic solvent (e.g., DMF), a base (e.g., NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Nucleophilic Substitution: A solution of chloroacetic acid (or its ethyl ester) in the same solvent is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then acidified to a pH of approximately 3-4 using dilute HCl.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the public domain, the pyridazine and pyridazinone scaffolds are known to be "privileged structures" in medicinal chemistry, exhibiting a wide range of pharmacological activities.[2][6]

Table 2: Reported Biological Activities of Pyridazine Derivatives

Biological ActivityDescriptionRepresentative References
Anti-inflammatory Inhibition of inflammatory pathways and mediators.[2]
Antimicrobial Activity against various bacterial and fungal strains.[7]
Anticancer Cytotoxic effects against various cancer cell lines.[8]
Antihypertensive Effects on blood pressure regulation.[6]
Anticonvulsant Activity in models of epilepsy.[6]

Based on these general findings for the pyridazine class, it is plausible that this compound could be a candidate for screening in assays related to these therapeutic areas. The acetic acid moiety may also influence its pharmacokinetic properties and potential interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical)

Given the reported anti-inflammatory and anticancer activities of similar compounds, a hypothetical workflow for initial biological screening could target key signaling pathways involved in these processes.

G cluster_compound Test Compound cluster_assays Initial Screening Assays cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Biological Outcomes Compound This compound Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX, Kinases) Compound->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays Compound->Receptor_Binding Apoptosis Induction of Apoptosis Cell_Viability->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Cell_Viability->Cell_Proliferation NFkB NF-κB Pathway Enzyme_Inhibition->NFkB MAPK MAPK Pathway Enzyme_Inhibition->MAPK PI3K_Akt PI3K/Akt Pathway Receptor_Binding->PI3K_Akt Inflammation Modulation of Inflammation NFkB->Inflammation MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Caption: A logical workflow for the initial biological evaluation.

Future Directions

The lack of specific data for this compound highlights a clear gap in the scientific literature. Future research efforts should focus on:

  • Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with complete characterization data (NMR, IR, MS, and melting point), is a critical first step.

  • In Vitro Biological Screening: A broad-based screening of the compound against a panel of cancer cell lines and in assays for anti-inflammatory and antimicrobial activity would provide initial insights into its potential therapeutic value.

  • Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound would help in identifying key structural features required for biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a chemical entity with potential for biological activity, owing to its pyridazine core structure. However, a notable absence of empirical data in the public domain currently limits a thorough understanding of its properties and applications. This guide has provided a framework based on available information for similar compounds, outlining a probable synthetic route and potential areas for biological investigation. It is hoped that this document will serve as a catalyst for future research into this and related molecules, ultimately contributing to the development of novel therapeutic agents.

References

In-Depth Technical Guide: 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219827-74-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is a heterocyclic compound featuring a pyridazine core, a six-membered ring with two adjacent nitrogen atoms. The pyridazine nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of the oxyacetic acid moiety introduces a potential for interaction with various biological targets through hydrogen bonding and ionic interactions. This guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, and potential biological evaluation of this compound, based on established chemical principles and methodologies for analogous structures, given the limited publicly available data for this specific molecule.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in polar organic solvents and aqueous bases
pKa The carboxylic acid proton is estimated to have a pKa in the range of 3-5

Synthesis

A plausible and efficient method for the synthesis of this compound is via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetic acid or its ester by an alkoxide. In this case, the alkoxide would be generated from 3-hydroxy-6-methylpyridazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxy-6-methylpyridazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Alkoxide: To a stirred solution of 3-hydroxy-6-methylpyridazine (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction (Ester Intermediate): Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification and Isolation (Final Product): Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. The product, this compound, should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification cluster_3 Step 4: Acidification and Isolation A 3-Hydroxy-6-methylpyridazine C Sodium 6-methylpyridazin-3-oxide A->C Deprotonation B NaH in DMF B->C E Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate C->E SN2 Reaction D Ethyl bromoacetate D->E G Sodium 2-[(6-methylpyridazin-3-yl)oxy]acetate E->G Hydrolysis F NaOH, EtOH/H₂O F->G I This compound G->I Protonation H HCl (aq) H->I

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for this compound, which would be crucial for its structural confirmation.

TechniquePredicted Key Signals
¹H NMR * Methyl Protons (CH₃): A singlet around δ 2.5 ppm. * Methylene Protons (OCH₂): A singlet around δ 4.8 ppm. * Pyridazine Protons (aromatic CH): Two doublets in the aromatic region (δ 7.0-8.0 ppm). * Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm (may be exchangeable with D₂O).
¹³C NMR * Methyl Carbon (CH₃): A signal around δ 20 ppm. * Methylene Carbon (OCH₂): A signal around δ 65 ppm. * Pyridazine Carbons: Signals in the aromatic region (δ 120-160 ppm). * Carbonyl Carbon (C=O): A signal around δ 170 ppm.
IR (KBr) * O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹. * C-O Stretch (Ether): An absorption in the range of 1200-1250 cm⁻¹. * C=N and C=C Stretches (Pyridazine): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spec * [M+H]⁺: Expected at m/z 181.0557 for C₈H₉N₂O₃⁺. * [M-H]⁻: Expected at m/z 179.0411 for C₈H₇N₂O₃⁻.

Potential Biological Activities and Screening Protocols

Given the prevalence of biological activity among pyridazine derivatives, this compound is a candidate for screening in various therapeutic areas. Below are detailed protocols for preliminary in vitro screening for potential anticancer and anti-inflammatory activities.

In Vitro Anticancer Activity Screening

A common initial step in assessing the anticancer potential of a novel compound is to screen it against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity Screening

The potential anti-inflammatory properties can be assessed by measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.

Experimental Protocol: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production by the test compound compared to the vehicle control.

Biological Screening Workflow Diagram

Biological_Screening_Workflow In Vitro Biological Screening Workflow cluster_0 Anticancer Screening cluster_1 Anti-inflammatory Screening A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (Various Concentrations) A->B C MTT Assay B->C D Determine IC₅₀ C->D E Macrophage Cell Line (e.g., RAW 264.7) F Pre-treatment with Compound E->F G LPS Stimulation F->G H ELISA for TNF-α and IL-6 G->H I Determine % Inhibition H->I Start Test Compound Start->B Start->F

Caption: A workflow for the initial in vitro biological screening of the target compound.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, related pyridazine derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation. A logical next step, should the initial screening show activity, would be to investigate its effect on key signaling cascades.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway Hypothetical Signaling Pathway Modulation cluster_0 Inflammatory Pathway cluster_1 Cancer Proliferation Pathway Compound This compound NFkB NF-κB Pathway Compound->NFkB Inhibition? PI3K_AKT PI3K/Akt Pathway Compound->PI3K_AKT Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Cytokines TNF-α, IL-6 Release NFkB->Cytokines GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K_AKT Proliferation Cell Proliferation PI3K_AKT->Proliferation

Caption: Potential signaling pathways that could be modulated by the target compound.

Conclusion

This compound represents a molecule of interest for further investigation due to its pyridazine core structure, which is associated with diverse pharmacological activities. This technical guide outlines a plausible synthetic route via Williamson ether synthesis and provides detailed protocols for initial in vitro screening for anticancer and anti-inflammatory properties. The predicted physicochemical and spectroscopic data serve as a benchmark for future experimental work. While specific biological data for this compound is currently lacking, the methodologies and potential pathways described here provide a solid framework for its evaluation as a potential therapeutic agent. Further studies are warranted to elucidate its precise mechanism of action and to validate its potential in drug discovery and development.

Preliminary Research on 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid, a pyridazine derivative with potential applications in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this document combines known information with data extrapolated from structurally similar compounds to provide a foundational resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from related compounds.

PropertyValueSource/Method
CAS Number 1219827-74-3Chemical Registry
Molecular Formula C₇H₈N₂O₃---
Molecular Weight 168.15 g/mol Calculated
Predicted pKa 3.41 ± 0.10Prediction[1]
Appearance (Predicted) Crystalline solidInferred from analogs
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from analogs

Synthesis and Purification

The synthesis of this compound is expected to follow established methods for the preparation of similar pyridazine ethers, primarily through a nucleophilic substitution reaction.

Proposed Synthesis Workflow

The most probable synthetic route involves the O-alkylation of 6-methylpyridazin-3-ol with an acetic acid derivative. A two-step process using an ester of a haloacetic acid followed by hydrolysis is generally preferred to avoid side reactions with the carboxylic acid moiety.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Acidification A 6-Methylpyridazin-3-ol C Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) B Ethyl bromoacetate D Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate C->D Reaction E Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate F Base (e.g., NaOH, LiOH) Solvent (e.g., THF/Water) G This compound (Sodium Salt) F->G Reaction H This compound (Sodium Salt) I Acid (e.g., HCl) J This compound (Final Product) I->J Reaction

Caption: Proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of similar pyridazine derivatives and would require optimization.

Step 1: Synthesis of Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate

  • To a solution of 6-methylpyridazin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ester intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to a pH of ~3-4 using 1M hydrochloric acid (HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Potential Biological Activities and Signaling Pathways

The pyridazine and pyridazinone scaffolds are present in numerous compounds with a wide array of pharmacological activities.[2] Based on this, this compound could be investigated for several potential biological effects.

Potential Therapeutic Areas:

  • Anti-inflammatory: Many pyridazinone derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[3]

  • Analgesic: Compounds structurally related to the target molecule have shown analgesic properties, which is often linked to anti-inflammatory mechanisms.[2]

  • Antimicrobial: The pyridazine nucleus is a key component of various antibacterial and antifungal agents.[4]

  • Anticancer: Certain substituted pyridazines have been investigated for their potential as anticancer agents.[2]

Hypothetical Signaling Pathway: Modulation of NF-κB Pathway

Given the prevalence of anti-inflammatory activity in pyridazine derivatives, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Target This compound Target->IKK Inhibits (?) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) DNA->Genes Transcription

Caption: Hypothetical modulation of the NF-κB signaling pathway by the target compound.

Proposed Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to screen this compound for its potential biological activities.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay would determine if the compound has anti-inflammatory potential through the inhibition of COX enzymes.

1. Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

2. Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Test compound dissolved in DMSO

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compound, positive control, or DMSO (vehicle control) to the wells.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a short period (e.g., 2 minutes) at room temperature.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay would determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

1. Objective: To determine the MIC of the test compound against selected bacterial or fungal strains.

2. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader) or a visual indicator of growth (e.g., resazurin)

3. Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism in the same broth.

  • Add the microbial inoculum to each well containing the diluted compound, as well as to a positive growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Alternatively, an indicator dye like resazurin can be added, where a color change indicates metabolic activity (growth).

This guide provides a starting point for the investigation of this compound. Further experimental validation is necessary to confirm the proposed properties and biological activities.

References

Navigating the Research Landscape of 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid: A Technical Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid, identified by CAS number 1219827-74-3, is a heterocyclic compound featuring a pyridazine core.[1][2] While this specific molecule is available from chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its synthesis, biological activity, and mechanism of action. This technical guide, therefore, aims to provide a foundational understanding by drawing parallels with structurally related pyridazinone derivatives. The pyridazinone scaffold is a recognized "magic moiety" in medicinal chemistry, known to be a versatile backbone for compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, antimicrobial, and anticancer effects.[3] This review will extrapolate potential properties, hypothetical synthetic routes, and plausible biological targets for this compound, offering a roadmap for future research endeavors.

Physicochemical Properties

Quantitative data for the target compound is scarce. The table below summarizes the basic information available from chemical suppliers, supplemented with predicted properties based on its structure.

PropertyValue/PredictionSource
CAS Number 1219827-74-3[1][2]
Molecular Formula C₈H₈N₂O₃(Calculated)
Molecular Weight 180.16 g/mol (Calculated)
Appearance Predicted to be a solid at room temperature.(Inferred)
Solubility Likely soluble in polar organic solvents like DMSO and DMF.(Inferred)
pKa The acetic acid moiety suggests an acidic pKa, likely in the range of 3.5-4.5.(Inferred)

Hypothetical Synthesis and Experimental Protocol

While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on standard organic chemistry principles and analogous reactions for similar pyridazine derivatives.[4] The most probable approach involves a nucleophilic substitution reaction.

Proposed Synthesis Workflow

G A 3-Chloro-6-methylpyridazine E Reaction Mixture A->E B Glycolic Acid B->E C Base (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Work-up & Purification (e.g., Acidification, Extraction, Chromatography) E->F Nucleophilic Substitution G This compound F->G G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Compound This compound Compound->IKK Inhibition

References

Potential Biological Targets of Methylpyridazin-3-yloxy]acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential biological targets of methylpyridazin-3-yloxy]acetic acid based on the activities of structurally related pyridazine derivatives. As of the date of this publication, specific biological data for methylpyridazin-3-yloxy]acetic acid, including its isomers such as 2-(6-methylpyridazin-3-yloxy)acetic acid (CAS 1219827-74-3), is not available in the public domain. The information presented herein is extrapolated from studies on analogous compounds and should be considered for research and exploratory purposes.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The general structure of methylpyridazin-3-yloxy]acetic acid, featuring a methyl-substituted pyridazine ring linked to an acetic acid moiety via an ether bond, suggests its potential to interact with various biological targets. Research on analogous pyridazine and pyridazinone compounds has revealed activities ranging from enzyme inhibition to receptor modulation, indicating that methylpyridazin-3-yloxy]acetic acid could be a valuable lead compound for drug discovery.

This technical guide summarizes the potential biological targets of methylpyridazin-3-yloxy]acetic acid by examining the established activities of similar molecules. It provides an overview of potential mechanisms of action, relevant signaling pathways, and representative experimental protocols for assessing biological activity.

Potential Biological Targets and Pharmacological Activities

Based on the literature for structurally related pyridazine derivatives, methylpyridazin-3-yloxy]acetic acid may exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The potential molecular targets underlying these activities are discussed below.

Enzymes

Cyclooxygenases (COX-1 and COX-2): Many pyridazine-containing compounds have been investigated as anti-inflammatory agents that target cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Matrix Metalloproteinases (MMPs): Certain pyridazine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in cancer metastasis, arthritis, and cardiovascular diseases.

Other Enzymes: The versatile pyridazine scaffold has also been incorporated into inhibitors of other enzymes, such as aldose reductase, which is implicated in diabetic complications, and various kinases involved in cell signaling.

Receptors

While less commonly reported for simple pyridazine acetic acids, more complex derivatives have been shown to interact with various receptors. The specific receptor affinity would be highly dependent on the overall pharmacophore of the molecule.

Antimicrobial Activity

Numerous pyridazine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The exact mechanism of action is often not fully elucidated but may involve inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data for Structurally Related Compounds

No specific quantitative data for methylpyridazin-3-yloxy]acetic acid has been identified. The following table presents representative data for analogous pyridazine derivatives to illustrate the potential potency and selectivity that this class of compounds can achieve.

Compound ClassTargetAssay TypeIC50 / MICReference Compound
Phenoxy Acetic Acid DerivativesCOX-2In vitro enzyme inhibition0.15 µMCelecoxib (0.09 µM)
Pyridazinone DerivativesAnalgesic ActivityAcetic acid-induced writhingED50 = 50 mg/kgAspirin
Pyridazinone DerivativesAnti-inflammatoryCarrageenan-induced paw edema52% inhibition @ 100 mg/kgIndomethacin
Thiazolo[4,5-d]pyridazinonesAnalgesic ActivityHot plate test48% increase in latency-
Pyridazine Hydrazide DerivativesAntimicrobialMinimum Inhibitory Concentration6.25 - 25 µg/mL-

Note: The data presented above is for illustrative purposes and is derived from studies on various pyridazine derivatives, not methylpyridazin-3-yloxy]acetic acid itself.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like methylpyridazin-3-yloxy]acetic acid.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Procedure: a. The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for 15 minutes at 25°C. b. The reaction is initiated by the addition of arachidonic acid (substrate) at a final concentration of 10 µM. c. The reaction is allowed to proceed for 2 minutes at 37°C. d. The reaction is terminated by the addition of 1 M HCl. e. The concentration of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. Selectivity is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment.

  • Procedure: a. Animals are divided into groups (n=6): control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound at various doses. b. The test compound or vehicle is administered orally 1 hour before carrageenan injection. c. Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw. d. The paw volume is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Methodology:

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Media: Cation-adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi.

  • Procedure: a. A serial two-fold dilution of the test compound is prepared in the appropriate broth in a 96-well microtiter plate. b. Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. c. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualizations

Given the potential for pyridazine derivatives to act as anti-inflammatory agents, a key signaling pathway to consider is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to the inflammatory response.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) Nucleus->Gene Induces Compound Pyridazine Derivative (Potential Inhibitor) Compound->IKK Inhibits? Experimental_Workflow Synthesis Compound Synthesis & Characterization PrimaryScreen Primary Screening (e.g., In vitro enzyme assays) Synthesis->PrimaryScreen HitIdent Hit Identification (Active Compounds) PrimaryScreen->HitIdent HitIdent->Synthesis No (Synthesize new analogs) SecondaryScreen Secondary Screening (Cell-based assays) HitIdent->SecondaryScreen Yes LeadSelect Lead Selection SecondaryScreen->LeadSelect LeadSelect->SecondaryScreen No (Further optimization) InVivo In Vivo Studies (Animal models) LeadSelect->InVivo Yes Tox Toxicology & ADME InVivo->Tox Preclinical Preclinical Candidate Tox->Preclinical

In Silico Prediction of 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical whitepaper provides a comprehensive overview of a proposed in silico workflow for predicting the biological activity of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid. Given the rising importance of pyridazine derivatives in medicinal chemistry, computational methods offer a rapid and cost-effective approach to evaluate their potential as therapeutic agents.[1][2] This document outlines detailed methodologies for quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, drawing upon established protocols for similar heterocyclic compounds. All data presented herein is illustrative, designed to guide researchers in the virtual screening and characterization of this and related molecules. The guide is intended for researchers, computational chemists, and professionals in drug development who are interested in the application of predictive modeling in the early phases of drug discovery.

Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that are advantageous for drug design.[1] Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2] The title compound, this compound, incorporates this key heterocycle, suggesting its potential for biological activity.

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity and mechanism of action of novel compounds.[3] These computational techniques accelerate the drug discovery process by prioritizing candidates for synthesis and experimental testing, thereby reducing time and cost.[3] This guide presents a hypothetical, yet methodologically rigorous, in silico evaluation of this compound, focusing on its potential as an inhibitor of a selected therapeutic target.

Proposed In Silico Evaluation Workflow

The following diagram illustrates the proposed workflow for the in silico prediction of the biological activity of this compound.

G cluster_0 Phase 1: Preparation & Data Collection cluster_1 Phase 2: QSAR Modeling cluster_2 Phase 3: Molecular Docking cluster_3 Phase 4: Activity Prediction & Prioritization A Ligand Preparation: This compound 3D Structure Generation & Optimization B Dataset Assembly: Collection of Pyridazine Derivatives with Known Biological Activity A->B C Target Identification: Selection of a Relevant Biological Target (e.g., Kinase, Enzyme) B->C G Protein Preparation: Receptor Structure Refinement C->G D Descriptor Calculation: Molecular, Electronic, & Topological Properties E Model Development: Multiple Linear Regression (MLR) or Artificial Neural Network (ANN) D->E F Model Validation: Internal & External Validation E->F J Predict Activity of Target Compound F->J H Docking Simulation: Predicting Binding Pose and Affinity G->H I Post-Docking Analysis: Interaction Analysis & Scoring H->I I->J K Synthesize & Test High-Priority Candidates J->K G A Download PDB File (e.g., 2GS2) B Remove Water & Heteroatoms A->B C Add Polar Hydrogens B->C D Assign Partial Charges C->D E Define Binding Site/ Grid Box D->E F Prepared Receptor (Ready for Docking) E->F G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound->Inhibition Inhibition->EGFR

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide details a hypothesized mechanism of action for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid. As of the writing of this document, there is limited publicly available data on the specific biological activity of this compound. The proposed mechanism is therefore extrapolated from research on structurally similar pyridazine and pyridazinone derivatives.

Executive Summary

The pyridazine structural motif is a key pharmacophore in a wide array of biologically active compounds, with derivatives demonstrating activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2][3] This guide puts forth the hypothesis that this compound functions as a modulator of inflammatory pathways. Specifically, it is proposed that this compound may exert anti-inflammatory effects through the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and the modulation of intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This hypothesis is built upon the well-documented activities of numerous structurally related pyridazine and pyridazinone derivatives. The subsequent sections will provide a detailed overview of this hypothesized mechanism, supported by quantitative data from related compounds, detailed experimental protocols for hypothesis testing, and visual representations of the implicated signaling pathways.

The Pyridazine Scaffold: A Foundation for Diverse Biological Activity

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry.[3] Its derivatives are known to possess a broad spectrum of pharmacological activities, including but not limited to anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial effects.[1][4][5] The anti-inflammatory properties of pyridazinone derivatives, in particular, have been a subject of significant research.[6] These compounds have been shown to act as inhibitors of key inflammatory enzymes like COX and 5-lipoxygenase (LOX).[1] Some have also been identified as potent and selective COX-2 inhibitors, offering the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][7] Furthermore, pyridazinone derivatives have been found to inhibit phosphodiesterase-4 (PDE4), another important target in inflammatory diseases.[8]

Hypothesized Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling Pathways

Based on the established activities of analogous compounds, we hypothesize that this compound exerts anti-inflammatory effects via a multi-faceted mechanism involving:

  • Direct Enzyme Inhibition: Potentially selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[1][7]

  • Modulation of Pro-inflammatory Signaling Cascades: Interference with the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[9][10]

The following diagram illustrates the proposed signaling pathway and the potential points of intervention for this compound.

Hypothesized_Mechanism_of_Action cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates Compound This compound MAPKK MAPKK (e.g., MEK1/2) Compound->MAPKK Inhibits Compound->IKK Inhibits COX2_protein COX-2 Enzyme Compound->COX2_protein Inhibits MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes Induces Transcription IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to nucleus NFkB_nucleus->Inflammatory_Genes Induces Transcription Inflammatory_Genes->COX2_protein Translates to Prostaglandins Prostaglandins COX2_protein->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Hypothesized anti-inflammatory mechanism of action.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the hypothesized activity of this compound, the following tables summarize the reported inhibitory activities of various pyridazine and pyridazinone derivatives against key inflammatory targets.

Table 1: COX-2 Inhibitory Activity of Pyridazine Derivatives

Compound ReferenceStructureIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Citation
Compound 4c Pyridazine derivative0.26Not specified[7]
Compound 6b Pyridazine derivative0.186.33[7]
Celecoxib (Control) -0.35Not specified[7]
ABT-963 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-oneNot specified276[1]

Table 2: Anticancer and Kinase Inhibitory Activity of Pyridazine Derivatives

Compound ReferenceTarget Cell Line / EnzymeIC50Citation
Compound 11m T-47D (Breast Cancer)0.43 µM[11]
Compound 11m MDA-MB-231 (Breast Cancer)0.99 µM[11]
Compound 11h CDK243.8 nM[11]
Compound 11l CDK255.6 nM[11]
Compound 11m CDK220.1 nM[11]

Experimental Protocols for Hypothesis Validation

To empirically test the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended. The following protocols are based on standard methodologies reported in the literature for evaluating anti-inflammatory compounds.

The general workflow for such an evaluation is depicted below.

Experimental_Workflow start Start: Synthesize and Purify This compound in_vitro_assays In Vitro Enzyme Assays start->in_vitro_assays cell_based_assays Cell-Based Assays start->cell_based_assays cox_assay COX-1/COX-2 Inhibition Assay in_vitro_assays->cox_assay pde4_assay PDE4 Inhibition Assay in_vitro_assays->pde4_assay data_analysis Data Analysis and IC50 Determination cox_assay->data_analysis pde4_assay->data_analysis macrophage_culture Culture RAW 264.7 Macrophages cell_based_assays->macrophage_culture lps_stimulation Stimulate with LPS +/- Compound macrophage_culture->lps_stimulation no_assay Nitric Oxide (NO) Production Assay (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6) lps_stimulation->cytokine_assay western_blot Western Blot for Pathway Proteins (p-ERK, p-p38, IκBα) lps_stimulation->western_blot nfkb_reporter NF-κB Reporter Gene Assay lps_stimulation->nfkb_reporter no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis nfkb_reporter->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for evaluating anti-inflammatory activity.

5.1 In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme.

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Test compound (this compound).

    • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for COX-1).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well microplate and plate reader.

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of the test compound or reference inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Immediately read the absorbance at 590 nm over a period of time (e.g., 5 minutes).

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

5.2 Cell-Based Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

    • Lipopolysaccharide (LPS).

    • Test compound.

    • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Sodium nitrite standard.

    • 96-well cell culture plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 4 x 10^5 cells/well and allow them to adhere overnight.[12]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound for 24 hours.[12]

    • After incubation, collect the cell culture supernatant.

    • Mix an aliquot of the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

5.3 NF-κB Reporter Gene Assay

This assay measures the effect of the test compound on the transcriptional activity of NF-κB.

  • Principle: A cell line is engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • A suitable cell line (e.g., THP1-Blue™ NF-κB cells) that contains an NF-κB inducible reporter gene.[10]

    • Appropriate cell culture medium.

    • LPS or another NF-κB activator (e.g., TNF-α).

    • Test compound.

    • A detection reagent for the reporter gene product (e.g., QUANTI-Blue™ for SEAP).

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Add various concentrations of the test compound.

    • Stimulate the cells with an NF-κB activator.

    • Incubate for a suitable period (e.g., 18-24 hours).

    • Measure the reporter gene activity according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the pyridazine core, strongly suggest its potential as a modulator of inflammatory processes. The hypothesized mechanism of action, centered on the inhibition of COX-2 and the suppression of NF-κB and MAPK signaling pathways, is a plausible starting point for a comprehensive biological evaluation. The experimental protocols outlined in this guide provide a clear roadmap for testing this hypothesis. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate its anti-inflammatory potential and elucidate its precise molecular targets. Such studies will be crucial in determining if this compound or its derivatives could be developed into novel therapeutic agents for inflammatory diseases.

References

Introduction to Pyridazine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the early-stage investigation of pyridazine compounds for researchers, scientists, and drug development professionals.

Pyridazine, a six-membered heterocyclic organic compound containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including improved water solubility and the ability to act as a hydrogen bond acceptor, make it an attractive scaffold for designing novel therapeutic agents.[5][6][7] Pyridazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral effects, leading to significant interest in their development.[1][3][8] Several pyridazine-based drugs are already on the market, such as the analgesic Emorfazone and the cardiotonic agent Pimobendan, with many more currently in various phases of clinical trials.[9][10] This guide provides a comprehensive overview of the early-stage investigation of pyridazine compounds, from synthesis considerations to preclinical evaluation.

Synthesis Strategies

The functionalization of the pyridazine core is versatile, allowing for the creation of diverse chemical libraries.[1][11] Common synthetic routes often begin with the condensation of a dicarbonyl compound with hydrazine hydrate. For example, substituted 1,2-diacylcyclopentadienes can be reacted with hydrazine hydrate to form 5,6-fused ring pyridazines.[12] Another prevalent method involves the dehydration of a dicarboxylic acid, such as 2,3-Pyridine Dicarboxylic Acid, followed by treatment with hydrazine hydrate to form the pyridazine ring structure.[13] These foundational methods allow for subsequent modifications to explore structure-activity relationships (SAR).[14]

Pharmacological Activities and Therapeutic Targets

The broad bioactivity of pyridazine derivatives makes them promising candidates for multiple therapeutic areas.

Anticancer Activity

Pyridazines are extensively investigated as anticancer agents due to their ability to target various pathways involved in cancer progression.[2][4]

  • Kinase Inhibition: Many pyridazine compounds act as potent kinase inhibitors.[15][16] They have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis.[17][18] Specific derivatives have also been designed to target the c-jun N-terminal kinase-1 (JNK1) pathway, which is involved in cell proliferation and survival.[19] Furthermore, imidazopyridazine derivatives have shown potent inhibition of Pim kinases, which are overexpressed in many cancers.[20]

  • Cell Cycle Arrest and Apoptosis: Certain pyridazinone-based diarylurea derivatives have been shown to induce G0–G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines.[21] These compounds were also found to upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[21]

Anti-inflammatory Activity

The pyridazinone core is a leading structure for developing anti-inflammatory agents with potentially low ulcerogenic effects compared to traditional NSAIDs.[8][11][22]

  • COX-2 Inhibition: Many pyridazinone derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[22][23] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a more favorable gastric safety profile.[22]

  • Cytokine Modulation: Pyridazine compounds can suppress key inflammatory mediators.[24] Studies have shown they can reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.[23][24]

Cardiovascular Applications

Pyridazinone derivatives have been a focus of cardiovascular research, with several compounds reaching clinical trials as cardiotonic and antihypertensive agents.[9][[“]] Their mechanisms of action often involve vasodilation, making them effective for treating conditions like hypertension.[26][27][28] Some derivatives achieve this by modulating endothelial nitric oxide synthase (eNOS).[29]

Neurodegenerative Diseases

Emerging research highlights the potential of pyridazines in treating neurodegenerative disorders.

  • NLRP3 Inflammasome Inhibition: Novel pyridazine compounds are being investigated as inhibitors of the NLRP3 inflammasome, a protein complex involved in neuroinflammation associated with Parkinson's disease and frontotemporal dementia.[30][31]

  • Amyloid Plaque Ligands: Imidazo[1,2-b]pyridazine derivatives have been evaluated as potential imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[32]

Early-Stage Experimental Investigation

A structured workflow is crucial for the efficient evaluation of new pyridazine compounds. This process typically involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic and in vivo studies.

G General Workflow for Early-Stage Pyridazine Compound Investigation cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action (MoA) cluster_3 In Vivo Evaluation a Library Design & Synthesis b ADME/Tox Prediction a->b c Primary Screening (e.g., Cytotoxicity, Antimicrobial) a->c d Target-Based Assays (e.g., Kinase, COX Inhibition) c->d e Cell-Based Assays (Western Blot, Flow Cytometry) d->e f Gene Expression Analysis (RT-PCR) e->f g Animal Models (Efficacy & Toxicity) f->g h Preliminary PK/PD g->h i Lead Optimization

Caption: Workflow for early-stage pyridazine compound investigation.

Data Presentation: Biological Activity

Quantitative data from initial screenings are essential for identifying promising lead compounds.

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

Compound ID Target / Cell Line Activity Metric Value Reference
5b VEGFR Kinase % Inhibition (10 µM) 92.2% [17]
5b HCT-116 (Colon Cancer) IC₅₀ < 0.01 µM [18]
17a VEGFR-2 % Inhibition High [21]
10l A549 (NSCLC) GI₅₀ 1.66 - 100 µM [21]
Ponatinib BCR-ABL1 Kinase IC₅₀ Potent [20]

| 9e | NCI-60 Panel | % Growth Inhibition | High |[19] |

Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

Compound ID Target Activity Metric Value Reference
4a COX-2 In vivo activity > Indomethacin [22]
9d COX-2 In vivo activity > Indomethacin [22]
5a COX-2 IC₅₀ 0.77 µM [23]
5a TNF-α Reduction % Inhibition 87% [23]
5f COX-2 IC₅₀ 1.89 µM [23]

| 7c | COX-1 / COX-2 | In vivo activity | Comparable to 2-pyridones |[33] |

Table 3: Vasorelaxant Activity of Selected Pyridazin-3-one Derivatives

Compound ID Target Activity Metric Value (µM) Reference
4f Rat Thoracic Aorta EC₅₀ 0.0136 [29]
4h Rat Thoracic Aorta EC₅₀ 0.0117 [29]
5d Rat Thoracic Aorta EC₅₀ 0.0053 [29]

| 5e | Rat Thoracic Aorta | EC₅₀ | 0.0025 |[29] |

Key Signaling Pathways

Visualizing the biological pathways targeted by pyridazine compounds is critical for understanding their mechanism of action.

G COX Inhibition Pathway by Pyridazine Derivatives AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Pyridazinone Inhibitor Inhibitor->COX

Caption: Pyridazinones inhibit COX enzymes to block prostaglandin synthesis.

G Simplified JNK1 Signaling Pathway Targeted by Pyridazines Stress Environmental Stress (e.g., Radiation) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 TF Transcription Factors (c-Jun, c-Fos) JNK1->TF Response Cell Proliferation, Survival, Apoptosis TF->Response Inhibitor Pyridazine Inhibitor Inhibitor->JNK1

Caption: Pyridazine derivatives can inhibit the JNK1 signaling cascade.

Experimental Protocols

Detailed and reproducible protocols are the foundation of successful early-stage drug discovery.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol assesses the selective inhibition of COX isoenzymes.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of the pyridazine test compounds or a reference inhibitor (e.g., celecoxib, indomethacin) to the wells. Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Reaction Termination & Detection: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl). Measure the product (e.g., Prostaglandin E₂) using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion and Future Perspectives

The pyridazine scaffold is a remarkably versatile nucleus in drug discovery, yielding compounds with potent and diverse pharmacological activities.[3][9] The ease of synthesis and functionalization allows for extensive exploration of structure-activity relationships, leading to the development of highly selective and effective therapeutic agents.[4][11] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of pyridazine leads, exploring novel biological targets, and advancing the most promising candidates through clinical trials.[1][26] The continued investigation of this "wonder nucleus" holds significant promise for the development of next-generation drugs to treat a wide array of human diseases.[8][9]

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution in the Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and cardiovascular activities. Nucleophilic substitution is a fundamental and versatile strategy for the functionalization of the pyridazine ring, allowing for the introduction of diverse substituents and the generation of extensive chemical libraries for drug screening.

These application notes provide a detailed overview of the synthesis of pyridazine derivatives via nucleophilic substitution reactions. We present experimental protocols for the substitution of halopyridazines with various nucleophiles, quantitative data to guide reaction optimization, and visualizations of experimental workflows and a relevant biological signaling pathway.

Data Presentation: Reaction Yields in Nucleophilic Substitution of Halopyridazines

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of various halopyridazines with N-, S-, O-, and C-nucleophiles.

Table 1: Substitution with Nitrogen Nucleophiles

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4,5,6-Trifluoropyridazin-3(2H)-oneButylamineAcetonitrile20275[1]
4,5,6-Trifluoropyridazin-3(2H)-oneMorpholineAcetonitrile20280[1]
4,5,6-Trifluoropyridazin-3(2H)-oneAnilineAcetonitrile201865[1]
3,6-DichloropyridazineHydrazine hydrateEthanolReflux4>95[2]
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-oneHydrazine hydrateEthanolReflux670[3]

Table 2: Substitution with Sulfur Nucleophiles

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineAllyl mercaptanMethanolReflux585[4]
3-Allylthio-6-chloropyridazineEthyl mercaptanMethanolReflux692[4]
3-Allylthio-6-chloropyridazinePropyl mercaptanMethanolReflux690[4]
4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus pentasulfidePyridineReflux5Not specified[3]

Table 3: Substitution with Oxygen Nucleophiles

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineSodium methoxideMethanolReflux1285[5]
3,6-DichloropyridazineSodium ethoxideEthanolReflux1282[5]
3-Chloro-6-phenoxypyridazineSodium methoxideMethanolReflux1890 (exchange)[5]

Table 4: C-C Bond Formation via Cross-Coupling Reactions

Starting MaterialCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O801228[6]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃Water100195[4]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuITriethylamineTriethylamine1001095[7]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100392[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (N-Nucleophile)

This protocol is adapted from a general procedure for the amination of dichloropyridazines.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of ethanol.

  • To the stirred solution, add 50 mL of aqueous ammonia.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of 3-Allylthio-6-chloropyridazine (S-Nucleophile)[4]

Materials:

  • 3,6-Dichloropyridazine

  • Allyl mercaptan

  • Sodium hydroxide

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Prepare a solution of sodium thiolate by dissolving sodium hydroxide (2.68 g, 67.1 mmol) in 50 mL of methanol, followed by the slow addition of allyl mercaptan (5.0 g, 67.1 mmol) at 0 °C.

  • In a separate 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of methanol.

  • Add the freshly prepared sodium allylthiolate solution to the solution of 3,6-dichloropyridazine.

  • Heat the reaction mixture to reflux for 5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-allylthio-6-chloropyridazine.

Protocol 3: Synthesis of 3-Methoxy-6-chloropyridazine (O-Nucleophile)[5]

Materials:

  • 3,6-Dichloropyridazine

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of dry methanol.

  • Add sodium methoxide (3.62 g, 67.1 mmol) to the solution.

  • Heat the mixture to reflux for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Suzuki Coupling for the Synthesis of 3-Aryl-6-chloropyridazine (C-Nucleophile)[4]

Materials:

  • 3-Chloro-6-iodopyridazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-chloro-6-iodopyridazine (1.0 g, 4.1 mmol), the corresponding arylboronic acid (1.2 eq, 4.9 mmol), potassium carbonate (3.0 eq, 12.3 mmol), and palladium(II) acetate (0.03 eq, 0.12 mmol).

  • Add 20 mL of deionized water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of pyridazine derivatives via nucleophilic substitution, followed by purification.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reagents Combine Halopyridazine, Nucleophile, and Solvent start->reagents reaction Heat/Stir under Controlled Conditions reagents->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify Column Chromatography or Recrystallization concentration->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization end Final Product characterization->end

Caption: General experimental workflow for pyridazine synthesis.

Signaling Pathway

Many pyridazine derivatives exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a simplified representation of how a pyridazine derivative might inhibit the lipopolysaccharide (LPS)-induced inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nfkb_active Active NF-κB nfkb->nfkb_active Release dna DNA nfkb_active->dna Translocation pyridazine Pyridazine Derivative pyridazine->ikk Inhibition inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) dna->inflammation Transcription

Caption: Inhibition of NF-κB signaling by a pyridazine derivative.

References

Application Notes and Protocols for 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. Their versatile scaffold has been explored for the development of inhibitors targeting various enzymes implicated in disease. While specific inhibitory activity for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid is not extensively documented in publicly available literature, its structural features, containing a pyridazine core, suggest potential interactions with enzyme active sites. Research on analogous pyridazine-containing molecules has revealed inhibitory effects against enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrases, and aldose reductase.[1][2]

This document provides a representative application note and a detailed experimental protocol for evaluating the inhibitory potential of this compound, using human recombinant COX-2 as a model enzyme system. The methodologies described herein can be adapted for other enzyme targets.

Application Note: Evaluation of this compound as a Cyclooxygenase-2 (COX-2) Inhibitor

Background

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3] Its expression is elevated in inflammatory conditions and various cancers, making it a key target for anti-inflammatory and anti-cancer drug development.[3] Several pyridazine derivatives have been investigated as COX-2 inhibitors.[1] Given the structural similarities, this compound is a candidate for evaluation as a potential COX-2 inhibitor.

Principle of the Assay

The COX-2 inhibitor screening assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the enzymatic activity of COX-2 on its substrate, arachidonic acid.[4] In the presence of an inhibitor, the enzymatic activity of COX-2 is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation

The inhibitory activity of this compound and a known COX-2 inhibitor (e.g., Celecoxib) would be determined over a range of concentrations. The results can be summarized as follows:

CompoundIC50 (µM)
This compound(Hypothetical Value)
Celecoxib (Reference Inhibitor)(Hypothetical Value)

Note: The IC50 values in this table are hypothetical and would need to be determined experimentally.

Experimental Protocols

Detailed Methodology for COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and established methodologies.[4][5][6]

Materials and Reagents:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (Substrate)

  • Sodium Hydroxide (NaOH)

  • This compound (Test Compound)

  • Celecoxib (Reference Inhibitor, dissolved in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • 96-well white opaque flat-bottom plate

  • Multi-well fluorescence plate reader

  • Multi-channel pipette

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and the reference inhibitor (Celecoxib) in COX Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

  • Assay Setup:

    • Prepare the following controls in duplicate or triplicate in a 96-well plate:

      • Enzyme Control (EC): Contains all reagents except the inhibitor. This represents 100% enzyme activity.

      • Inhibitor Control (IC): Contains all reagents and the reference inhibitor (Celecoxib).

      • Test Sample (S): Contains all reagents and the test compound, this compound, at various concentrations.

      • Solvent Control: Contains all reagents and the same concentration of DMSO as the test sample wells. This is to account for any effect of the solvent on enzyme activity.

      • Background Control: Contains all reagents except the enzyme, to measure any background fluorescence.

  • Reaction Master Mix Preparation:

    • Prepare a Reaction Mix for the number of assays to be performed. For each well, combine the appropriate volumes of COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

  • Enzyme Addition:

    • Add the reconstituted human recombinant COX-2 enzyme to the Enzyme Control, Inhibitor Control, and Test Sample wells.

  • Inhibitor Pre-incubation:

    • Add the diluted test compound, reference inhibitor, or solvent to the appropriate wells.

    • Mix gently and incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the arachidonic acid solution by mixing it with NaOH as per the kit protocol.

    • Initiate the enzymatic reaction by adding the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at a constant temperature (e.g., 25°C) for a duration of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 Where:

      • Rate_EC is the reaction rate of the Enzyme Control.

      • Rate_S is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Visualizations

G cluster_membrane Cell Membrane cluster_prostanoids Prostanoids cluster_effects Biological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 PGES PGI2 Prostacyclin PGH2->PGI2 PGIS TXA2 Thromboxane A2 PGH2->TXA2 TXAS Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inhibitor This compound Inhibitor->COX2 Inhibition

Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and Point of Inhibition.

G start Start prep Prepare Reagents and Serial Dilutions of Test Compound start->prep setup Set Up 96-Well Plate (Controls and Test Samples) prep->setup add_enzyme Add COX-2 Enzyme setup->add_enzyme pre_incubate Add Inhibitor and Pre-incubate add_enzyme->pre_incubate initiate Initiate Reaction with Arachidonic Acid pre_incubate->initiate measure Measure Fluorescence (Kinetic Mode) initiate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for the COX-2 Enzyme Inhibition Assay.

References

Application Notes and Protocols for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the cellular activities of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid, a novel compound with potential therapeutic applications. The following protocols are designed to be adapted and optimized for specific cell lines and research questions.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1] The compound this compound belongs to this class and is a candidate for investigation as a modulator of cellular pathways. Cell-based assays are essential tools in the initial stages of drug discovery to determine a compound's biological effects in a physiological context.[2][3][4][5][6] These assays can provide valuable data on cytotoxicity, effects on cell proliferation, and modulation of specific signaling pathways.[3][4]

This document outlines protocols for a panel of initial cell-based assays to characterize the biological activity of this compound. The proposed assays will assess its cytotoxic potential, its effect on cell proliferation, and its ability to modulate a representative signal transduction pathway.

Key Experiments

  • Cytotoxicity Assay: To determine the concentration range at which the compound is toxic to cells.[7][8]

  • Cell Proliferation Assay: To assess the effect of the compound on cell growth.[4]

  • Signal Transduction Assay: To investigate the compound's impact on a specific cellular signaling pathway.[9][10]

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials
  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of the compound D Add compound dilutions to the cells C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well G Incubate for 4 hours F->G H Add DMSO to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure
  • Cell Seeding:

    • Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100
0 (Vehicle)1.2398.4
11.1894.4
100.9576.0
500.6249.6
1000.3124.8

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of this compound on cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials
  • This compound

  • Human cancer cell line

  • Appropriate culture medium and supplements

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (e.g., peroxidase-conjugated)

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • 96-well plates

  • Microplate reader

Experimental Workflow

G A Seed and treat cells with compound B Add BrdU labeling reagent A->B C Incubate for 2-24 hours B->C D Fix and denature the DNA C->D E Add anti-BrdU antibody D->E F Add substrate solution E->F G Add stop solution F->G H Measure absorbance G->H

Caption: Workflow for the BrdU cell proliferation assay.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the cytotoxicity protocol.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well and incubate for 2-24 hours.

  • Detection:

    • Remove the labeling medium and add the fixing/denaturing solution.

    • Incubate for 30 minutes at room temperature.

    • Add the anti-BrdU antibody and incubate for 1 hour.

    • Wash the wells with PBS.

    • Add the substrate solution and incubate until color development.

    • Add the stop solution and measure the absorbance at the appropriate wavelength.

Data Presentation
Concentration (µM)Absorbance% Proliferation Inhibition
0 (Untreated)1.500
0 (Vehicle)1.481.3
11.3510.0
101.0530.0
500.7550.0
1000.4570.0

Signal Transduction Assay (Western Blot for Kinase Pathway)

This protocol uses Western blotting to examine the effect of this compound on the phosphorylation status of a key protein in a relevant signaling pathway (e.g., MAPK/ERK or PI3K/Akt).

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation Survival Survival TranscriptionFactors->Survival Compound This compound Compound->MEK Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Materials
  • This compound

  • Human cancer cell line

  • Appropriate culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation
Treatmentp-ERK (Normalized Intensity)Total ERK (Normalized Intensity)p-ERK / Total ERK Ratio
Untreated1.001.001.00
Vehicle0.981.020.96
Compound (1 µM)0.850.990.86
Compound (10 µM)0.521.010.51
Compound (50 µM)0.210.980.21

Disclaimer

The protocols and data presented are for illustrative purposes and should be adapted and optimized for specific experimental conditions. The hypothetical signaling pathway is a representation and the actual mechanism of action of this compound may differ.

References

Application Notes and Protocols: 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid as a foundational scaffold for the development of novel therapeutic agents. The pyridazine core is a well-established pharmacophore known to exhibit a wide range of biological activities. This document outlines the synthetic strategies, potential biological applications, and detailed experimental protocols for screening and evaluation.

Chemical Synthesis

The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. This method is analogous to the synthesis of similar pyridazine derivatives, such as 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid. The general synthetic scheme involves the reaction of 3-hydroxy-6-methylpyridazine with a haloacetic acid ester under basic conditions, followed by hydrolysis of the resulting ester.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Hydroxy-6-methylpyridazine

  • Ethyl chloroacetate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Ester Formation:

    • To a solution of 3-hydroxy-6-methylpyridazine (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0°C and add ethyl chloroacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate in a mixture of ethanol and water.

    • Add an aqueous solution of NaOH (2 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40-50°C) until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • The resulting precipitate is the target compound, this compound.

    • Filter the solid, wash with cold water, and dry under vacuum.

Diagram 1: Synthetic Pathway

G start 3-Hydroxy-6-methylpyridazine intermediate Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate start->intermediate 1. Esterification reagent1 Ethyl chloroacetate, NaH, DMF product This compound intermediate->product 2. Hydrolysis reagent2 NaOH, H2O/EtOH

Caption: General synthetic scheme for this compound.

Potential Biological Applications and Screening Protocols

The pyridazine scaffold is associated with a diverse range of pharmacological activities.[1][2] Based on the activities of structurally related compounds, this compound and its derivatives are promising candidates for the following therapeutic areas.

Analgesic and Anti-inflammatory Activity

Many pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory properties.[3][4][5] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a standard in vivo model for screening peripheral analgesic activity.

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Aspirin or Diclofenac), and test compound groups at various doses.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% (v/v) acetic acid solution intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).

  • Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 3: Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a widely used model for evaluating acute inflammation.

Animals:

  • Male Wistar rats (150-200 g)

Procedure:

  • Divide the animals into groups as described in Protocol 2.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After the pre-treatment period, inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Table 1: Hypothetical Analgesic and Anti-inflammatory Activity Data

CompoundDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema at 3h)
Vehicle Control-00
Aspirin1006555
Compound X 504540
Compound X 1007060

Note: "Compound X" represents a hypothetical derivative of this compound. Data is for illustrative purposes.

Antimicrobial Activity

Pyridazine derivatives have also been reported to possess antibacterial and antifungal properties.[5]

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Ciprofloxacin10.5-
Fluconazole--2
Compound Y 1632>64
Compound Z 81632

Note: "Compound Y" and "Compound Z" represent hypothetical derivatives of this compound. Data is for illustrative purposes.

Structure-Activity Relationship (SAR) and Derivative Design

The versatility of the this compound scaffold allows for systematic structural modifications to optimize biological activity. Key positions for modification include:

  • Position 6 of the pyridazine ring: The methyl group can be replaced with other alkyl, aryl, or heteroaryl groups to explore the impact on potency and selectivity.

  • The acetic acid side chain: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties.

  • The pyridazine ring itself: Further substitution on the ring could be explored.

Diagram 2: Structure-Activity Relationship (SAR) Exploration

G scaffold This compound r1 Modification at R1 (Position 6) scaffold->r1 Vary Substituent r2 Modification at R2 (Acetic Acid Side Chain) scaffold->r2 Esterification/Amidation activity Biological Activity (Analgesic, Anti-inflammatory, Antimicrobial) r1->activity r2->activity

Caption: Key areas for SAR studies on the this compound scaffold.

Signaling Pathway Visualization

For anti-inflammatory activity, a primary target is the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation.

Diagram 3: COX Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Stomach_Protection Stomach Lining Protection COX1->Stomach_Protection COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid derivatives Inhibitor->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by pyridazine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of new drugs with potential applications in pain management, inflammation, and infectious diseases. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive scaffold for medicinal chemistry campaigns. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of novel derivatives based on this versatile core structure.

References

Application Notes and Protocol for HPLC Analysis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the determination of purity of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid using High-Performance Liquid Chromatography (HPLC). The described method is a reverse-phase HPLC assay with UV detection, suitable for quantifying the main component and potential process-related impurities. This protocol is intended for use by qualified personnel in a laboratory setting.

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is critical for method development. This compound is an acidic compound due to the carboxylic acid moiety. The pyridazine ring provides a chromophore suitable for UV detection.

PropertyValue/DescriptionReference
Molecular FormulaC7H8N2O3[1]
Molecular Weight168.15 g/mol [2]
pKa (acetic acid group)~3.5 - 4.5 (Estimated)[3]
UV AbsorptionExpected in the 254-280 nm range due to the pyridazine ring.[3]

Experimental Protocol: HPLC Purity Determination

This protocol outlines the necessary steps for assessing the purity of this compound.

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Reference Standard: this compound of known purity.

  • Sample: this compound to be analyzed.

  • Volumetric glassware and analytical balance.

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Before sample analysis, perform five replicate injections of the Standard Solution to ensure the chromatographic system is suitable for the intended analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent).

  • Perform five replicate injections of the Standard Solution for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms.

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required.

Data Presentation

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
SD
%RSD
Sample IDInjectionRetention Time of Main Peak (min)Area of Main PeakTotal Peak Area% Purity
Sample X1
2
Average

Potential Impurities

Based on common synthetic routes for similar pyridazine derivatives, potential impurities could include:

  • Starting Materials: Unreacted 6-methyl-3-chloropyridazine or unreacted bromoacetic acid/ester.

  • By-products: Isomeric products or products of side reactions.

  • Degradation Products: Hydrolysis products or other degradation products formed during synthesis or storage.[4]

Visualization of Workflows and Logic

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Standard Solution Preparation sys_suit System Suitability Testing prep_std->sys_suit prep_sample Sample Solution Preparation sample_inject Sample Injection prep_sample->sample_inject sys_equilib->sys_suit sys_suit->sample_inject chrom_integration Chromatogram Integration sample_inject->chrom_integration purity_calc Purity Calculation chrom_integration->purity_calc report_gen Report Generation purity_calc->report_gen

Caption: Workflow for HPLC Purity Analysis.

Protocol_Logic cluster_input Input Parameters cluster_output Performance Metrics column Column Chemistry resolution Resolution column->resolution mobile_phase Mobile Phase Composition mobile_phase->resolution peak_shape Peak Shape mobile_phase->peak_shape flow_rate Flow Rate flow_rate->resolution analysis_time Analysis Time flow_rate->analysis_time detection Detection Wavelength sensitivity Sensitivity detection->sensitivity result Reliable Purity Result resolution->result peak_shape->result sensitivity->result analysis_time->result

Caption: Logical Relationships in HPLC Method.

References

Application Notes and Protocols: Development of Novel Therapeutics with Pyridazine Acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives, particularly pyridazine acetic acid analogues and related pyridazinone structures, represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] These compounds have garnered significant interest for their potential in developing novel therapeutics for a range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] The core pyridazine ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity to optimize drug-like characteristics.[6] This document provides an overview of the therapeutic potential of pyridazine acetic acid analogues, along with detailed protocols for their synthesis and biological evaluation.

Therapeutic Potential and Mechanism of Action

Pyridazine acetic acid analogues have shown promise in several therapeutic areas:

  • Anti-inflammatory Activity: A significant body of research has focused on the anti-inflammatory properties of pyridazine derivatives.[1][6][7] Many of these compounds exert their effect through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1] Some analogues have demonstrated potency comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin, but with a potentially better safety profile, showing reduced ulcerogenic effects.[1][8] The proposed mechanism for some of the more potent compounds involves the inhibition of COX-1 and COX-2 enzymes.[7]

  • Anticancer Activity: The pyridazine scaffold is a key component in a number of anticancer agents.[4][9] Analogues have been developed that target various pathways involved in cancer progression. One notable mechanism is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical regulator of angiogenesis.[10][11] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth. Additionally, some pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung, liver, and cervical cancer cells, by targeting matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are involved in metastasis.[12]

  • Other Pharmacological Activities: Beyond anti-inflammatory and anticancer effects, pyridazine derivatives have been investigated for a wide array of other biological activities, including analgesic, anticonvulsant, antimicrobial, antiviral, and antihypertensive properties.[1][2][13]

Data Presentation: Biological Activity of Pyridazine Analogues

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyridazine Derivatives

Compound IDStructureAssayResultReference
Compound 7e 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-N-phenylacetamidep-Benzoquinone-induced writhing (analgesic)More potent than aspirin[8]
Carrageenan-induced paw edema (anti-inflammatory)Most potent in series[8]
Emorfazone 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneMarketed drugAnalgesic and anti-inflammatory[1]
Compound 8 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneIn vivo studiesMore potent than aminopyrine and phenylbutazone[8]
Compound 7c N-phenyl-pyrido[2,3-d]pyridazine-2,8-dione derivativeIn vitro COX inhibitionDual COX-1/COX-2 inhibitor[7]

Table 2: Anticancer Activity of Selected Pyridazine Derivatives

Compound IDTarget Cancer Cell LineAssayIC50 / % InhibitionReference
Compound 6j A549, HepG2, A498, CaSki, SiHaCytotoxicityPotential cytotoxic efficacy[12]
A549Cell migration and invasionMarked arrest[12]
Compound 5b HCT-116 (Colon Cancer)CytotoxicityIC50: 30.3 µM[11]
VEGFR Kinase Assay% Inhibition92.2%[11]
Compound 6a HCT-116 (Colon Cancer)CytotoxicityIC50: 33.7 µM[11]
VEGFR Kinase Assay% Inhibition91.5%[11]
Compound 10l VEGFR-2 Kinase Assay% InhibitionPotent inhibitory activity[10]

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-3(2H)-pyridazinone-2-yl-acetic acid Analogues

This protocol describes a general method for the synthesis of pyridazinone acetic acid derivatives, adapted from reported procedures.[8][14]

Step 1: Synthesis of β-Aroylpropionic Acid

  • To a stirred suspension of succinic anhydride and anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a 1:1 mixture of tetrachloroethane and nitrobenzene), add the substituted aromatic hydrocarbon dropwise at a temperature below 10°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-aroylpropionic acid.

Step 2: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone

  • Reflux a mixture of the β-aroylpropionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) for several hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the 6-aryl-4,5-dihydro-3(2H)-pyridazinone.

Step 3: Synthesis of 6-Aryl-3(2H)-pyridazinone

  • Treat the 6-aryl-4,5-dihydro-3(2H)-pyridazinone with a suitable oxidizing agent (e.g., bromine in acetic acid or chromium trioxide in acetic acid) to introduce the double bond in the pyridazinone ring.

  • Work up the reaction mixture according to standard procedures to isolate the 6-aryl-3(2H)-pyridazinone.

Step 4: Synthesis of Ethyl [6-Aryl-3(2H)-pyridazinone-2-yl]acetate

  • To a solution of the 6-aryl-3(2H)-pyridazinone in a suitable solvent (e.g., dry acetone or DMF), add anhydrous potassium carbonate and ethyl bromoacetate.

  • Reflux the mixture for several hours until the reaction is complete.

  • Filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the ethyl ester.

Step 5: Synthesis of [6-Aryl-3(2H)-pyridazinone-2-yl]acetic Acid

  • Hydrolyze the ethyl ester using a suitable base (e.g., aqueous sodium hydroxide or potassium hydroxide) in an alcoholic solvent.

  • After completion of the hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the final pyridazine acetic acid analogue.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of synthesized pyridazine acetic acid analogues against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Benzene, Succinic Anhydride) step1 Friedel-Crafts Acylation start->step1 step2 Cyclocondensation with Hydrazine step1->step2 step3 N-Alkylation with Ethyl Bromoacetate step2->step3 step4 Hydrolysis step3->step4 product Pyridazine Acetic Acid Analogue step4->product invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) product->invitro invivo In Vivo Models (e.g., Animal Models of Disease) invitro->invivo adme ADME/Tox Studies invivo->adme lead Lead Optimization adme->lead

Caption: General workflow for the synthesis and biological evaluation of pyridazine acetic acid analogues.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain Fever pgs->inflammation pyridazine Pyridazine Acetic Acid Analogue pyridazine->cox inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid synthesis.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method for this transformation.

Problem 1: Low Conversion of Starting Material (3-hydroxy-6-methylpyridazine)

Potential Cause Recommended Solution
Incomplete Deprotonation: The base used may be too weak or used in insufficient quantity to fully deprotonate the hydroxyl group of 3-hydroxy-6-methylpyridazine, which is necessary to form the reactive alkoxide.- Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure at least one molar equivalent of base is used. An excess (1.1-1.2 equivalents) can help drive the reaction to completion.- If using aqueous base (e.g., NaOH, KOH), ensure the reaction temperature is sufficient to promote the reaction, as water can compete with the alkoxide as a nucleophile.
Low Reaction Temperature: The reaction kinetics may be slow at lower temperatures, leading to incomplete conversion within the allotted reaction time.- Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- For aprotic polar solvents like DMF or DMSO, temperatures between 80-120°C are often effective.
Poor Solubility of Reactants: The starting materials may not be fully dissolved in the chosen solvent, limiting their ability to react.- Select a solvent that effectively dissolves both the pyridazine starting material and the base. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally good choices.- Gentle heating and stirring can aid in dissolution before adding the electrophile.

Problem 2: Formation of Significant Byproducts

Potential Cause Recommended Solution
Reaction with the Pyridazine Ring Nitrogen: The nitrogen atoms in the pyridazine ring can also act as nucleophiles, leading to N-alkylation instead of the desired O-alkylation.- This is generally less favored for the pyridazine system, but if observed, using a less polar solvent might slightly disfavor N-alkylation.- Protecting the ring nitrogen is a more complex but effective strategy if this side reaction is significant.
Hydrolysis of the Ester (if using an ester of chloroacetic acid): If using an ester like ethyl chloroacetate, premature hydrolysis of the ester group can occur, especially in the presence of a strong aqueous base.- Use anhydrous conditions. Dry solvents and reagents are crucial.- Alternatively, perform the reaction with the ester and then conduct a separate hydrolysis step to obtain the carboxylic acid.
Elimination Reaction: While less likely with a primary halide like chloroacetic acid or its esters, elimination reactions can occur under strongly basic conditions at high temperatures.- Maintain the lowest effective reaction temperature.- Ensure the use of a primary alkyl halide (chloroacetic acid or its derivatives).

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is Highly Soluble in the Aqueous Phase: The carboxylic acid product may be soluble in water, especially at a basic pH, leading to loss during aqueous workup.- After the reaction, carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4 to protonate the carboxylic acid, making it less water-soluble and allowing for extraction into an organic solvent like ethyl acetate or dichloromethane.
Emulsion Formation During Extraction: The presence of both organic and aqueous layers with dissolved salts can sometimes lead to the formation of a stable emulsion, making separation difficult.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Centrifugation, if available, is also an effective method for separating layers.
Co-elution of Impurities During Chromatography: Starting materials or byproducts may have similar polarities to the desired product, making purification by column chromatography challenging.- Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.- Consider recrystallization as an alternative or final purification step. A suitable solvent system can often be determined through small-scale solubility tests.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 3-hydroxy-6-methylpyridazine with a haloacetic acid derivative (like chloroacetic acid or ethyl chloroacetate) in the presence of a base.

Q2: Which base is most effective for this synthesis?

A2: For deprotonating the hydroxyl group of 3-hydroxy-6-methylpyridazine, strong bases are generally preferred to ensure complete formation of the nucleophilic alkoxide. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common choice for achieving high yields. Other effective bases include potassium tert-butoxide and sodium hydroxide.

Q3: What are the recommended reaction conditions (solvent, temperature)?

A3: A polar aprotic solvent such as DMF or DMSO is often used as it can dissolve the reactants and facilitate the SN2 reaction. The reaction temperature can range from room temperature to elevated temperatures (80-120°C), depending on the reactivity of the specific reagents. Monitoring the reaction by TLC is recommended to determine the optimal temperature and reaction time.

Q4: I am using ethyl chloroacetate as my electrophile. How do I obtain the final carboxylic acid product?

A4: When using an ester of chloroacetic acid, the initial product will be the corresponding ester of this compound. To obtain the final carboxylic acid, a subsequent hydrolysis step is required. This is typically achieved by treating the ester with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should be chosen to clearly separate the starting material, product, and any major byproducts. The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction. LC-MS can also be used for more detailed monitoring.

Q6: What is a typical yield for this synthesis?

A6: The yield can vary significantly depending on the specific reaction conditions, purity of reagents, and scale of the reaction. With optimized conditions, yields can range from moderate to high (50-85%).

Q7: My final product is an oil, but I expected a solid. What should I do?

A7: It is possible for the product to be an oil, especially if it is not completely pure. Try to purify it further using column chromatography. If the product is pure and still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Dissolving the oil in a minimal amount of a volatile solvent and then slowly evaporating the solvent can also sometimes induce crystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 3-hydroxy-6-methylpyridazine

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Ethyl chloroacetate or Chloroacetic acid

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Ethyl Chloroacetate followed by Hydrolysis:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxy-6-methylpyridazine (1.0 eq) in anhydrous DMF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Ether Formation: Cool the reaction mixture back to 0°C and add ethyl chloroacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by TLC.

  • Workup (Ester): Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Workup (Acid): Remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Isolation: The product may precipitate upon acidification and can be collected by filtration. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Final Product start1 3-hydroxy-6-methylpyridazine base 1. NaH, DMF 2. Heat start1->base Deprotonation start2 Ethyl Chloroacetate intermediate Ethyl 2-[(6-Methylpyridazin-3-yl)oxy]acetate start2->intermediate base->intermediate hydrolysis 1. LiOH, H2O/THF 2. HCl (aq) product This compound hydrolysis->product Acidification intermediate->hydrolysis Saponification

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of Product q1 Check TLC: High amount of starting material? start->q1 ans1_yes Incomplete Reaction q1->ans1_yes Yes ans1_no Check TLC/LC-MS: Presence of significant side products? q1->ans1_no No sol1 Increase reaction time/temperature or use a stronger base. ans1_yes->sol1 end_node Yield Improved sol1->end_node ans2_yes Side Reactions Occurring ans1_no->ans2_yes Yes ans2_no Check workup procedure: Product lost during extraction? ans1_no->ans2_no No sol2 Lower reaction temperature or ensure anhydrous conditions. ans2_yes->sol2 sol2->end_node ans3_yes Isolation Issues ans2_no->ans3_yes Yes sol3 Adjust pH during workup; use brine to break emulsions. ans3_yes->sol3 sol3->end_node

Caption: Troubleshooting workflow for low yield synthesis.

Technical Support Center: Troubleshooting 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (CAS No. 1219827-74-3)[1]. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous solutions. What could be the reason and how can I fix it?

A1: this compound is a weakly acidic compound due to its carboxylic acid group. Its limited solubility in neutral aqueous solutions is a common issue. The pyridazine ring also contributes to its overall low polarity.

Troubleshooting Steps:

  • pH Adjustment: The solubility of acidic compounds can often be significantly increased by adjusting the pH of the solution.[2] Since this compound is an acid, increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble salt.

    • Protocol: Prepare a stock solution of a base (e.g., 1 M NaOH). While stirring your suspension of this compound, add the base dropwise and monitor the pH. The compound should dissolve as the pH increases. Aim for a pH of 7.5 or higher.

  • Use of Co-solvents: Employing a water-miscible organic solvent can enhance solubility.[3]

    • Protocol: First, dissolve the compound in a minimal amount of a polar organic solvent like ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Then, slowly add this organic solution to the aqueous buffer with vigorous stirring. Be cautious, as adding the aqueous phase too quickly can cause the compound to precipitate.

Q2: I'm trying to dissolve this compound in organic solvents without success. What should I do?

A2: While this compound is expected to have some solubility in polar organic solvents, issues can still arise depending on the specific solvent and desired concentration. A related compound, 2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid, is known to be soluble in polar organic solvents like ethanol and DMF[4].

Troubleshooting Steps:

  • Solvent Selection: If you are using non-polar or semi-polar solvents, switch to more polar options.

    • Recommended Solvents: Try dissolving the compound in DMF or DMSO first, as these are powerful polar aprotic solvents. Ethanol and methanol are also good alternatives.

  • Heating: Gently warming the solution can increase the rate of dissolution and the overall solubility.

    • Protocol: While stirring, heat the solvent to a moderate temperature (e.g., 40-50°C). Add the this compound gradually to the warm solvent. Allow the solution to cool to room temperature to check for precipitation.

  • Sonication: Applying ultrasonic waves can help break down particle agglomerates and increase the dissolution rate.[5]

    • Protocol: Place your sample in an ultrasonic bath for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be an effective method for increasing the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[3]

Troubleshooting Steps:

  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Common choices include Tween 80, Polysorbate 20, and sodium dodecyl sulfate (SDS).

  • Concentration: The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.

    • Protocol: Prepare your aqueous solution with the desired surfactant concentration. Then, add the this compound and stir until dissolved. Gentle heating or sonication can be used in conjunction with surfactants.

Summary of Potential Solvents and Enhancement Techniques

Solvent/Technique Type Rationale Expected Outcome
Water (with pH adjustment)AqueousFormation of a more soluble saltHigh solubility at pH > pKa
Ethanol, MethanolPolar Protic Organic"Like dissolves like" principleModerate solubility
DMF, DMSOPolar Aprotic OrganicStrong dipole-dipole interactionsHigh solubility
Co-solvents (e.g., Ethanol/Water)MixtureReduces the polarity of waterIncreased solubility compared to water alone
Surfactants (e.g., Tween 80)AdditiveMicellar solubilizationIncreased apparent aqueous solubility

Experimental Protocols

Protocol 1: pH Adjustment for Aqueous Solubility

  • Weigh the desired amount of this compound and add it to your aqueous buffer.

  • While vigorously stirring, begin to add a 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved.

  • Record the final pH of the solution.

  • If necessary, adjust the pH back towards the desired experimental pH, but be aware that the compound may precipitate if the pH drops significantly.

Protocol 2: Co-solvent Method

  • Weigh the this compound and place it in a clean vial.

  • Add a minimal volume of a suitable organic co-solvent (e.g., ethanol, DMSO) to completely dissolve the compound.

  • In a separate container, prepare your final volume of aqueous buffer.

  • While vortexing or rapidly stirring the aqueous buffer, slowly add the concentrated organic stock solution dropwise.

  • Observe the solution for any signs of precipitation. If cloudiness appears, you may have exceeded the solubility limit for that co-solvent ratio.

Visualizing Troubleshooting and Mechanisms

Below are diagrams illustrating the troubleshooting workflow and the principles of solubility enhancement.

TroubleshootingWorkflow start Start: Solubility Issue with This compound solvent_type Is the solvent aqueous or organic? start->solvent_type aqueous_issue Aqueous Solubility Issue solvent_type->aqueous_issue Aqueous organic_issue Organic Solubility Issue solvent_type->organic_issue Organic ph_adjust Try pH Adjustment (Increase pH) aqueous_issue->ph_adjust polar_solvent Switch to more polar solvent (e.g., DMF, DMSO) organic_issue->polar_solvent co_solvent Try Co-solvent Method ph_adjust->co_solvent If pH is not an option end_success Success: Compound Dissolved ph_adjust->end_success surfactant Try Surfactants co_solvent->surfactant If co-solvents fail co_solvent->end_success surfactant->end_success heating Apply Gentle Heating polar_solvent->heating If still insoluble polar_solvent->end_success sonication Use Sonication heating->sonication For faster dissolution heating->end_success sonication->end_success SolubilityEnhancement cluster_ph pH Adjustment cluster_cosolvent Co-solvency R-COOH R-COOH R-COO- + H+ R-COO- + H+ R-COOH->R-COO- + H+ + OH- insoluble Insoluble Acid R-COOH->insoluble soluble Soluble Salt R-COO- + H+->soluble water Water cosolvent Co-solvent drug Drug drug->water Low Solubility drug->cosolvent High Solubility

References

Technical Support Center: Optimization of HPLC Method for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the optimization and troubleshooting of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A typical starting point for a reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier. Given the acidic nature of the analyte, controlling the mobile phase pH is crucial to ensure good peak shape and retention. A gradient elution is often preferred for analyzing the main compound and any potential impurities.

Q2: How does the mobile phase pH affect the analysis of this acidic compound?

The mobile phase pH directly influences the ionization state of this compound. At a pH below its pKa, the compound will be in its neutral, protonated form, leading to increased retention on a reversed-phase column. At a pH above its pKa, it will be in its ionized, deprotonated form, resulting in earlier elution. Operating at a pH around 2.5 to 3.5, using a buffer like phosphate or formate, is often a good strategy to suppress the ionization of the carboxylic acid group and achieve good peak shape.[1][2]

Q3: What are the most common issues encountered when running this HPLC method?

Common issues include poor peak shape (tailing or fronting), shifting retention times, ghost peaks, and loss of resolution.[3][4][5] These problems can arise from various factors such as improper mobile phase preparation, column degradation, or sample matrix effects.[3]

Q4: How can I improve the resolution between the main peak and its impurities?

To enhance resolution, you can modify several parameters. Adjusting the mobile phase composition, such as the type and proportion of the organic solvent (e.g., acetonitrile vs. methanol), can alter selectivity.[6] Optimizing the gradient profile, changing the column temperature, or trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can also significantly improve separation.[6][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC analysis.

Issue 1: Peak Tailing

Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The acidic analyte can interact with residual silanol groups on the silica-based column packing, causing tailing.[1] Solution: Lower the mobile phase pH to 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid to suppress silanol activity. Using a high-purity, end-capped column can also minimize these interactions.[1]
Column Overload Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute the sample or reduce the injection volume.
Contamination A blocked or contaminated guard column or analytical column inlet can cause peak shape issues. Solution: Replace the guard column and/or back-flush the analytical column.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust pH with Formic or Phosphoric Acid check_ph->adjust_ph No check_concentration Is Sample Concentration High? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_column Is Column Old or Contaminated? check_concentration->check_column No dilute_sample->check_column replace_column Replace Guard/Analytical Column check_column->replace_column Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_column->check_solvent No replace_column->check_solvent dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes end Peak Shape Improved check_solvent->end No dissolve_in_mp->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Issue 2: Retention Time Shifts

Symptom: The retention time of the analyte peak varies between injections.

Possible Causes and Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to significant shifts in retention time.[4] Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the aqueous and organic components is recommended.
Column Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.[4]
Pump Malfunction or Leaks An improperly functioning pump or leaks in the system will lead to an inconsistent flow rate and, consequently, shifting retention times.[8] Solution: Check the system for any leaks and ensure the pump is delivering a stable flow.
Column Equilibration Insufficient column equilibration time between gradient runs can cause retention time drift. Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Cause and Effect of Unstable Retention Times

G cluster_causes Potential Causes cluster_effect Observed Effect cause1 Inconsistent Mobile Phase Composition effect Retention Time Shifts cause1->effect cause2 Temperature Fluctuations cause2->effect cause3 System Leaks/ Pump Issues cause3->effect cause4 Insufficient Column Equilibration cause4->effect

Caption: Diagram illustrating the causes of retention time variability.

Experimental Protocols

Recommended HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

    • Degas before use.

System Suitability

Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Repeatability (RSD of 5 injections) < 2.0% for peak area and retention time

References

Technical Support Center: Enhancing Metabolic Stability of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of pyridazine-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyridazine compound exhibits very high clearance in human liver microsomes (HLM). What are the initial steps to identify the cause?

A1: High clearance in HLM assays typically points to rapid metabolism, most often mediated by Cytochrome P450 (CYP) enzymes.[1][2] The first steps in troubleshooting are:

  • Metabolite Identification: Conduct an experiment using HLM and cofactors (like NADPH) and analyze the resulting mixture with high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the major metabolites.[3] This will pinpoint the exact site(s) on the molecule that are being modified, often referred to as "metabolic hotspots."

  • Cofactor Dependency Check: Run the microsomal stability assay with and without the addition of NADPH.[1] If the compound is stable in the absence of NADPH but is rapidly consumed in its presence, this strongly suggests metabolism by CYP enzymes.[1]

  • Computational Modeling: Use predictive in silico models to computationally identify potential sites of metabolism. Several software packages can predict which parts of a molecule are most susceptible to CYP-mediated oxidation.[4]

Q2: What are the most common metabolic hotspots on a piperazinyl-pyridazine scaffold?

A2: For this common scaffold, several positions are known metabolic liabilities:

  • Aromatic Rings: Unsubstituted phenyl or other aromatic rings attached to the core structure are frequently hydroxylated by CYP enzymes.[4][5]

  • Pyridazine Ring: The nitrogen atoms on the pyridazine ring itself can be oxidized to form N-oxides.[4][6]

  • Piperazine Moiety: The piperazine ring is susceptible to oxidation.

  • Benzylic Positions: Carbon atoms adjacent to an aromatic ring (benzylic positions) are prone to hydroxylation. However, studies have shown that modifying these positions may not always lead to significant stability improvements if other, more labile sites exist.[4]

Q3: What are the primary strategies to block metabolism once a "hotspot" has been identified?

A3: Once a labile position is known, several medicinal chemistry strategies can be employed:

  • Deuteration: Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium, can slow the rate of metabolism. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, making it more difficult for enzymes to break.[7]

  • Fluorination: Introducing a fluorine atom at or near the site of metabolism can block oxidation. The strong carbon-fluorine bond is resistant to enzymatic cleavage. Additionally, fluorine's electron-withdrawing nature can deactivate the ring, making it less susceptible to oxidation.[8][9]

  • Bioisosteric Replacement: Replace a metabolically unstable group with a different functional group (a bioisostere) that has similar physical or chemical properties but improved metabolic stability.[10][11] For example, an unsubstituted phenyl ring could be replaced with a pyridine or pyrazole ring to reduce susceptibility to CYP-mediated oxidation.[5][9]

Q4: Can replacing the pyridazine ring itself improve metabolic stability?

A4: It depends on the overall molecular context. In some cases, the pyridazine ring is relatively stable compared to other parts of the molecule. For instance, one study found that replacing a pyridazine ring with a pyrazine led to an 8-fold decrease in metabolic stability, highlighting the pyridazine's favorable properties in that specific chemotype.[4][6] However, if metabolite identification studies confirm that the pyridazine ring (e.g., via N-oxidation) is the primary site of metabolism, then exploring other heterocyclic core structures may be a valid strategy.

Q5: My compound is stable in microsomes but shows high clearance in vivo. What could be the reason?

A5: If a compound is stable in liver microsomes (which primarily contain Phase I enzymes), but is cleared rapidly in vivo, consider the following:

  • Phase II Metabolism: The compound might be undergoing rapid clearance via Phase II conjugation reactions, such as glucuronidation (by UGT enzymes) or sulfation. These enzymes are present in liver S9 fractions and hepatocytes but are less prevalent in microsomal preparations.[1] Running the stability assay in hepatocytes is a good next step.[12][13]

  • Non-Hepatic Clearance: Metabolism might be occurring in other tissues besides the liver (e.g., intestine, kidney, lungs).

  • Transporter-Mediated Clearance: The compound could be rapidly eliminated by transporters in the liver or kidneys without being metabolized.

Data Presentation: Impact of Structural Modifications

The following tables summarize quantitative data on how specific structural modifications can impact the metabolic stability of pyridazine-based compounds, measured by their half-life (t½) in mouse and human liver microsomes (MLM/HLM).

Table 1: Effect of Aromatic Ring Substitution on Metabolic Half-Life

Compound IDModification from Compound 1MLM t½ (min)HLM t½ (min)
1 Parent Compound (Phenyl)23
8 Phenyl replaced with Thiophene23
9 Phenyl replaced with Thiazole1121
11 Phenyl replaced with 4-Fluorophenyl1012
20 Phenyl replaced with Pyridine56

Data sourced from a study on piperazin-1-ylpyridazines.[4]

Table 2: Effect of Fluorination Strategy on Metabolic Half-Life

Compound IDModification from Compound 7MLM t½ (min)HLM t½ (min)
7 Parent Compound56
13 Single Fluorination2422
14 Di-Fluorination3414
15 Tri-Fluorination5148
16 Per-Fluorination8891

Data sourced from a study on piperazin-1-ylpyridazines.[4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines the standard procedure for determining the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[1][14]

1. Materials and Reagents:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Liver Microsomes (Human, Mouse, or other species) (e.g., 20 mg/mL stock)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH Regenerating System Solution (or NADPH stock solution)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Diazepam - low clearance)

  • Acetonitrile (ACN) with internal standard (for quenching the reaction)

  • 96-well incubation plate and a collection plate

2. Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare the working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (final incubation concentration is typically 1 µM).

  • Incubation Mixture Preparation: In the 96-well plate, add the phosphate buffer, NADPH regenerating system, and the liver microsome solution. The final microsomal protein concentration is typically 0.5 mg/mL.[14]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to the reaction temperature.

  • Initiate Reaction: Add the test compound working solution to the wells to initiate the metabolic reaction. Mix gently. This is your Time 0 sample for one set of wells, which should be immediately quenched (see next step).

  • Time Points and Quenching: Incubate the plate at 37°C, shaking gently. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new collection plate and analyze the samples using LC-MS/MS to quantify the remaining concentration of the test compound at each time point relative to the Time 0 sample.

3. Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Metabolite Identification Study

This protocol is a scaled-up version of the stability assay to generate sufficient quantities of metabolites for structural characterization.

1. Procedure:

  • Follow steps 1-4 of the Microsomal Stability Assay protocol, but use larger incubation volumes and a higher concentration of the test compound (e.g., 10-50 µM) to ensure metabolites are formed at detectable levels.

  • Incubate the mixture for a fixed, longer period (e.g., 60-120 minutes) at 37°C.

  • Quench the reaction with ice-cold acetonitrile.

  • Process the sample by centrifuging to remove proteins.

  • Analyze the supernatant using high-resolution LC-MS/MS.

2. Data Analysis:

  • Compare the chromatograms of the test sample with a control sample (incubated without NADPH) to identify new peaks corresponding to metabolites.

  • Analyze the mass spectra of these new peaks. Metabolites will have a mass shift corresponding to specific metabolic reactions (e.g., +16 Da for hydroxylation, +16 Da for N-oxide formation, -14 Da for N-demethylation).

  • Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions. The fragmentation pattern provides structural information to help pinpoint the site of metabolic modification.

Visualizations

G cluster_workflow Metabolic Stability Enhancement Workflow A Initial Pyridazine Compound B In Vitro Metabolic Stability Assay (HLM) A->B C Analyze Results: Determine t½ / Clint B->C D Metabolically Stable? (Acceptable Clint) C->D E Proceed to Further In Vivo Studies D->E Yes F Identify Metabolic 'Hotspots' (MetID) D->F No H Apply Strategy: - Block Metabolism - Bioisosteric Replacement - Modify Electronics F->H G Design & Synthesize New Analogs G->B H->G

Caption: A typical workflow for identifying and addressing metabolic liabilities.

G cluster_pathways Common Phase I Metabolic Pathways for Pyridazine Compounds Parent Pyridazine-Based Parent Compound M1 Aromatic Hydroxylation (+16 Da) Parent->M1 M2 Pyridazine N-Oxidation (+16 Da) Parent->M2 M3 Alkyl O/N-Dealkylation (e.g., -14 Da for CH2) Parent->M3 M4 Piperidine/Piperazine Ring Oxidation (+16 Da) Parent->M4 CYP CYP450 Enzymes (e.g., CYP3A4, CYP2C9) M1->CYP M2->CYP M3->CYP M4->CYP

Caption: Common metabolic transformations mediated by CYP450 enzymes.

References

Technical Support Center: 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (MPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid (MPA), a novel kinase inhibitor. This guide focuses on identifying and reducing its off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (MPA)?

A1: The primary target of MPA is the serine/threonine kinase, Kinase X . MPA exhibits high potency for Kinase X with a reported IC50 in the low nanomolar range in biochemical assays.

Q2: Is MPA completely selective for Kinase X?

A2: While MPA is highly potent for Kinase X, it can exhibit off-target activity against other kinases, particularly at higher concentrations. Comprehensive kinase profiling is recommended to understand its selectivity profile in your experimental system.

Q3: What are the known off-targets of MPA?

A3: Kinome-wide screening has identified several potential off-targets for MPA. The most significant off-targets include Kinase Y and Kinase Z . The degree of inhibition of these off-targets is concentration-dependent.

Q4: What concentration of MPA should I use in my cellular assays?

A4: The optimal concentration of MPA for cellular assays should be determined empirically. It is recommended to perform a dose-response experiment and use the lowest concentration that elicits the desired on-target effect to minimize off-target binding. We recommend starting with a concentration range of 1-1000 nM.

Q5: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not an off-target effect?

A5: To attribute an observed phenotype to the inhibition of Kinase X, we recommend a multi-pronged approach:

  • Use a negative control: A structurally similar but inactive analog of MPA should not produce the desired phenotype.

  • Rescue experiment: If possible, expressing a drug-resistant mutant of Kinase X should rescue the phenotype in the presence of MPA.

  • Target engagement assays: Confirm that MPA is engaging with Kinase X in your cellular model at the concentrations used.[1]

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cellular Assay Results

Question: I'm observing a significant difference in the potency (IC50) of MPA between my biochemical assays and my cellular experiments. Why is this happening and how can I troubleshoot it?

Answer:

Discrepancies between biochemical and cellular assay results are common and can arise from several factors. Here's a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions

Potential Cause Recommended Action
Poor Cell Permeability The compound may not be efficiently entering the cells.
Troubleshooting Step: Perform a cellular uptake assay to measure the intracellular concentration of MPA.
Cellular Efflux Pumps The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
Troubleshooting Step: Co-incubate with known efflux pump inhibitors to see if the cellular potency of MPA increases.
High Protein Binding MPA may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.
Troubleshooting Step: Perform a plasma protein binding assay. If binding is high, adjust the concentration in your cellular assays accordingly.
Off-Target Engagement in Cells In a complex cellular environment, MPA might be engaging with off-targets that are not present in the biochemical assay.[2]
Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with Kinase X in your cells.

Hypothetical Data: MPA Potency in Different Assays

Assay Type IC50 (nM)
Biochemical Assay (Kinase X)15
Cellular Assay (Cell Viability)500
Cellular Assay with Efflux Pump Inhibitor150
Issue 2: Unexpected Phenotypic Changes Observed

Question: I'm observing a phenotype that is not consistent with the known function of Kinase X. Could this be an off-target effect of MPA?

Answer:

Observing an unexpected phenotype is a strong indicator of potential off-target effects.[3] The following steps will help you determine if the observed phenotype is due to on-target or off-target activity of MPA.

Experimental Workflow for Investigating Unexpected Phenotypes

G A Unexpected Phenotype Observed with MPA B Perform Kinase Selectivity Profiling A->B C Analyze Kinase Profiling Data B->C D Significant Off-Target Hits Identified? C->D E Yes D->E F No D->F G Validate Off-Target Engagement in Cells (e.g., CETSA) E->G H Phenotype is Likely On-Target or Downstream of On-Target F->H I Test Structurally Unrelated Inhibitors of Off-Targets G->I J Phenotype Replicated? I->J K Yes J->K L No J->L M Phenotype is Likely Due to Off-Target Effect K->M N Re-evaluate Data, Consider Other Mechanisms L->N

Caption: Workflow for troubleshooting unexpected phenotypes.

Hypothetical Kinase Profiling Data for MPA at 1 µM

Kinase % Inhibition
Kinase X (On-Target) 98%
Kinase Y (Off-Target) 85%
Kinase Z (Off-Target) 72%
Kinase A15%
Kinase B8%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of MPA against a panel of kinases. Many commercial services offer this as a fee-for-service.[2][4][5][6][7]

Objective: To determine the inhibitory activity of MPA against a broad range of kinases.

Materials:

  • MPA stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (commercially available)

  • ATP

  • Substrate peptides for each kinase

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

Procedure:

  • Prepare a dilution series of MPA in assay buffer.

  • In a 384-well plate, add the kinase, the corresponding substrate peptide, and the diluted MPA or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each kinase at the tested concentrations of MPA.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the engagement of MPA with its target, Kinase X, in a cellular context.[8][9]

Objective: To confirm that MPA binds to and stabilizes Kinase X in intact cells.

Materials:

  • Cell line of interest

  • MPA

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody against Kinase X

  • Secondary antibody

  • SDS-PAGE and Western blot equipment

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with MPA at various concentrations or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Kinase X.

  • Quantify the band intensities to determine the amount of soluble Kinase X at each temperature. A shift in the melting curve in the presence of MPA indicates target engagement.

Visualizations

Signaling Pathway of Kinase X with MPA Interaction

G cluster_0 Upstream Signaling cluster_1 Kinase X Pathway (On-Target) cluster_2 Off-Target Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Substrate A Substrate A Kinase X->Substrate A Cell Proliferation Cell Proliferation Substrate A->Cell Proliferation Kinase Y Kinase Y Substrate B Substrate B Kinase Y->Substrate B Kinase Z Kinase Z Cell Migration Cell Migration Kinase Z->Cell Migration Apoptosis Apoptosis Substrate B->Apoptosis MPA MPA MPA->Kinase X MPA->Kinase Y MPA->Kinase Z

Caption: Hypothetical signaling pathway of Kinase X and off-target kinases Y and Z.

Experimental Workflow for Off-Target Characterization

G A Start with Compound of Interest (MPA) B Biochemical Assay (On-Target: Kinase X) A->B C Broad Kinase Profiling (e.g., 400+ kinases) A->C D Cellular Phenotypic Screening A->D E Identify Potent Off-Targets from Kinase Profiling C->E G Correlate Phenotype with On-Target vs. Off-Target Inhibition D->G F Confirm Cellular Engagement of Off-Targets (CETSA) E->F F->G H Structure-Activity Relationship (SAR) Studies to Improve Selectivity G->H I Synthesize Analogs with Reduced Off-Target Activity H->I J Re-evaluate Analogs in Biochemical and Cellular Assays I->J

Caption: A typical experimental workflow for characterizing off-target effects.

References

Technical Support Center: Crystallization of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when crystallizing this compound?

A1: The key factors influencing the crystallization of this compound are solvent selection, control of supersaturation, temperature, and pH. Due to the presence of both a carboxylic acid group and a nitrogen-containing heterocyclic pyridazine ring, the solubility is highly dependent on the pH and the polarity of the solvent.

Q2: I am not getting any crystals. What should I do?

A2: If crystallization does not occur, it could be due to several reasons: the solution may not be supersaturated, the compound might be too soluble in the chosen solvent, or there might be impurities inhibiting crystal formation. Try evaporating the solvent slowly, cooling the solution to a lower temperature, or adding an anti-solvent. Scratching the inside of the flask with a glass rod can also induce nucleation.[1]

Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To resolve this, try heating the solution to redissolve the oil and then add more solvent to decrease the concentration. Allow the solution to cool more slowly. Using a different solvent system might also be necessary.[2]

Q4: The crystals are forming too quickly and are very fine. How can I grow larger crystals?

A4: Rapid crystallization can lead to small crystals with high levels of impurities. To slow down the crystal growth, you can reduce the level of supersaturation. This can be achieved by cooling the solution more slowly or by using a solvent in which the compound is slightly more soluble.[2]

Q5: How does polymorphism affect the crystallization of this compound?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, can be a significant factor. Different polymorphs can have different physical properties, including solubility and stability. The choice of solvent and the crystallization conditions (e.g., temperature, cooling rate) can influence which polymorph is obtained. A study on a similar pyridazinone derivative showed that different polymorphs were obtained from ethanolic and methanolic solutions.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
No Crystal Formation Solution is not supersaturated.Slowly evaporate the solvent. Cool the solution to a lower temperature. Add an anti-solvent.[1]
High solubility in the chosen solvent.Try a less polar solvent or a solvent mixture.
Presence of impurities inhibiting nucleation.Purify the compound further (e.g., by chromatography). Try adding a seed crystal.
"Oiling Out" / Formation of an Amorphous Solid Solution is too concentrated.Add more solvent to the heated solution.[2]
Cooling rate is too fast.Allow the solution to cool to room temperature slowly, then transfer to a colder environment.
Inappropriate solvent.Screen for alternative solvents or solvent/anti-solvent systems.
Rapid Formation of Fine Needles or Powder High degree of supersaturation.Reduce the concentration of the solution. Slow down the cooling rate.[2]
Fast addition of anti-solvent.Add the anti-solvent more slowly and with vigorous stirring.
Low Yield Significant amount of compound remains in the mother liquor.Cool the solution for a longer period or to a lower temperature. Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.
Too much solvent used.Use the minimum amount of hot solvent required to dissolve the solid.[2]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

  • Place approximately 10-20 mg of this compound into several vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • If the solid is insoluble at room temperature, heat the vial gently and continue adding the solvent dropwise until the solid dissolves.

  • Allow the vials that formed a solution at elevated temperatures to cool slowly to room temperature and then place them in a refrigerator.

  • Observe for crystal formation and quality.

Table 1: Illustrative Solvent Screening Data

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Quality upon Cooling
Methanol~50>200Fine Needles
Ethanol~30>150Prisms
Acetone~100>300Oiled Out
Ethyl Acetate~15~100Plates
Toluene<5~20Small Rods
Water~5 (pH dependent)~50 (pH dependent)Irregular Crystals

Note: This data is illustrative and should be determined experimentally.

Protocol 2: Cooling Crystallization

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in a warm water bath that is allowed to cool to ambient temperature.

  • After reaching room temperature, if significant crystallization has occurred, the flask can be moved to a refrigerator to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization

  • Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).

  • Slowly add a pre-chilled "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to stand undisturbed to allow for crystal growth.

  • Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Visual Guides

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool induce Induce Crystallization (Seeding/Scratching) cool->induce If no crystals form filter Filter Crystals cool->filter induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree start Crystallization Attempt no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? fine_powder Fine Powder? sol1a Evaporate Solvent no_crystals->sol1a Yes sol1b Cool Further sol1c Add Anti-Solvent sol2a Add More Solvent oiling_out->sol2a Yes sol2b Cool Slower sol2c Change Solvent sol3a Decrease Concentration fine_powder->sol3a Yes sol3b Slower Cooling sol3c Slower Anti-Solvent Addition

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Purification of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for this compound?

The most common synthetic approach is a Williamson ether synthesis. This involves the reaction of 3-hydroxy-6-methylpyridazine with a haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow cluster_synthesis Step 1: Williamson Ether Synthesis cluster_hydrolysis Step 2: Hydrolysis A 3-Hydroxy-6-methylpyridazine C Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, Acetone) A->C B Ethyl Chloroacetate B->C D Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate C->D SN2 Reaction E Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate F Base (e.g., NaOH, KOH) then Acid (e.g., HCl) E->F G This compound F->G Saponification

Caption: General two-step synthesis of this compound.

Q2: What are the potential impurities I should be aware of during the synthesis?

Potential impurities can arise from unreacted starting materials or side reactions.

  • Unreacted 3-hydroxy-6-methylpyridazine: This starting material may persist if the reaction is incomplete.

  • Unreacted Haloacetic Acid/Ester: The haloacetic acid or its ester may remain if used in excess.

  • Products of Elimination Reactions: Although the Williamson ether synthesis is an SN2 reaction, competitive E2 elimination can occur, especially with stronger bases, leading to alkene byproducts.[1][2][3]

  • Hydrolysis Byproducts: Incomplete hydrolysis of the ester intermediate will leave residual ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate in the final product.

Q3: What are the recommended initial purification strategies for the crude product?

For the crude this compound, the following strategies are recommended:

  • Aqueous Workup: After hydrolysis, an acidic workup (e.g., with HCl) will protonate the carboxylic acid, causing it to precipitate from the aqueous solution. This helps in separating it from water-soluble impurities.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is crucial.

  • Column Chromatography: For difficult-to-separate impurities or for achieving very high purity, column chromatography is recommended.

Troubleshooting Guides

Problem 1: Low Purity After Initial Precipitation

Symptom: The isolated solid after acidic workup shows significant impurities by TLC or HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting materials.
Inefficient extractionDuring the workup, ensure the pH is adjusted correctly to precipitate the product fully. Multiple extractions with an appropriate organic solvent might be necessary before acidification.
Presence of base-soluble impuritiesWash the crude product with cold water after filtration to remove any remaining water-soluble salts or impurities.
Problem 2: Difficulty in Recrystallization

Symptom: The product oils out, does not crystallize upon cooling, or the purity does not improve significantly after recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate solvent systemExperiment with different solvent systems. For carboxylic acids, polar solvents are often a good starting point. A mixture of solvents (e.g., ethanol/water, acetone/water) can also be effective. For a related compound, ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, recrystallization from acetone was successful.[4]
Presence of oily impuritiesTry to pre-purify the crude product by washing it with a non-polar solvent like hexane to remove greasy impurities before attempting recrystallization.
SupersaturationInduce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

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Caption: Troubleshooting workflow for the recrystallization of this compound.

Problem 3: Impurities Still Present After Recrystallization

Symptom: HPLC or NMR analysis shows that impurities, particularly the ester intermediate or starting material, are still present.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-crystallization of impuritiesThe impurity has similar solubility properties to the product. In this case, column chromatography is the recommended next step.
Incomplete hydrolysisEnsure the hydrolysis step has gone to completion. You can monitor this by TLC or LC-MS. If necessary, prolong the reaction time or use a stronger base concentration.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: Start by testing the solubility of the crude product in various solvents at room temperature and upon heating. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on related compounds, consider solvents like acetone, ethanol, or a mixture of ethanol and water.[4]

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol (General)

For non-polar impurities, normal-phase chromatography is suitable. For polar impurities, reversed-phase chromatography may be more effective.

Normal-Phase Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common starting point. The exact ratio should be determined by TLC analysis to achieve good separation (Rf of the product around 0.3-0.4).

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Reversed-Phase HPLC (Analytical Method for Purity Assessment):

For a structurally similar compound, the following conditions were suggested and can be adapted:[5]

Parameter Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile/water with 0.1% formic acid (gradient elution may be necessary)
Detection UV at 254-280 nm
Flow Rate Typically 1 mL/min

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Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Stabilizing 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The pyridazine ring and the ether linkage are susceptible to degradation under certain conditions.

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of the carboxylic acid group is approximately 3.41.[1] This value is crucial as the ionization state of the molecule will change with pH, which can significantly impact its solubility, reactivity, and potential for degradation.

Q3: What are the expected degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the ether linkage under strong acidic or basic conditions, potentially yielding 6-methyl-3-pyridazinol and glycolic acid.

  • Oxidation: The pyridazine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of heterocyclic compounds.[2][3]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient containing an acid modifier like formic acid is a good starting point for method development. UV detection is suitable for this compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Acidic Solution
Possible Cause Troubleshooting Step Expected Outcome
Acid-catalyzed hydrolysis of the ether linkage. 1. Increase the pH of the solution to above 4. 2. If low pH is required, conduct experiments at a lower temperature (e.g., 4°C). 3. Minimize the duration of exposure to acidic conditions.Reduced rate of degradation. The compound will be more stable in its deprotonated form.
Presence of catalytic metal ions. Add a chelating agent such as EDTA to the solution.If metal-catalyzed degradation is occurring, the stability of the compound will improve.
Issue 2: Compound Instability Under Ambient Light
Possible Cause Troubleshooting Step Expected Outcome
Photodegradation. 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Work in a dimly lit environment or under yellow light.The compound will be significantly more stable when shielded from light.
Issue 3: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step Expected Outcome
Degradation in assay buffer. 1. Perform a time-course stability study of the compound in the assay buffer. 2. Analyze samples at different time points using a stability-indicating HPLC method. 3. If degradation is observed, consider adjusting the buffer composition or pH, or preparing fresh stock solutions more frequently.Identification of the stability window in the assay buffer, leading to more reliable and reproducible assay results.
Interaction with other assay components. Evaluate the stability of the compound in the presence of individual assay components to identify any specific interactions.Pinpointing the source of instability and allowing for modification of the assay protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by HPLC.

Protocol 3: Forced Degradation Study - Photostability
  • Sample Preparation: Prepare two sets of solutions of the compound in transparent vials at a concentration of 0.1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Light Exposure:

    • Expose one set of vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4]

    • Wrap the second set of vials (dark control) in aluminum foil and place them in the same environment.[1]

  • Analysis: After the exposure period, analyze samples from both sets by HPLC.

Data Presentation

Table 1: Illustrative Stability Data of this compound under Forced Degradation Conditions
Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
885.212.11.5
2465.728.93.2
0.1 M NaOH, 60°C 0100.00.00.0
892.55.80.7
2480.115.42.1
3% H₂O₂, RT 0100.00.00.0
890.37.50.9
2475.818.22.5
Photostability 2488.99.11.0
Dark Control 2499.80.10.1

Note: These data are for illustrative purposes and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis Expose to Stress oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to Stress photolysis Photolysis (ICH Q1B) prep->photolysis Expose to Stress hplc Stability-Indicating HPLC Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Instability in Solution ph Inappropriate pH issue->ph Check pH light Light Exposure issue->light Check Light Conditions oxidant Presence of Oxidants issue->oxidant Consider Oxidative Stress adjust_ph Adjust pH / Lower Temperature ph->adjust_ph protect_light Use Amber Vials / Work in Dark light->protect_light add_antioxidant Add Antioxidant / Use Inert Gas oxidant->add_antioxidant

References

Validation & Comparative

Validating the Biological Potential of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages published data from structurally similar pyridazine and pyridazinone derivatives to validate its potential therapeutic applications. The following sections present quantitative data from related compounds, detailed experimental protocols for relevant biological assays, and visual representations of experimental workflows and potential signaling pathways.

Comparative Analysis of Biological Activities

The pyridazine core is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This section summarizes the quantitative biological data for several pyridazine derivatives that share structural similarities with this compound, providing a benchmark for its potential efficacy.

Antimicrobial Activity

Pyridazine derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyridazine compounds against different microbial strains.

Table 1: Comparative Antimicrobial Activity of Pyridazine Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Chloro-substituted PyridazineE. coli0.892 - 3.744[4]
Chloro-substituted PyridazineP. aeruginosa0.892 - 3.744[4]
Chloro-substituted PyridazineS. marcescens0.892 - 3.744[4]
6-phenyl–Pyridazin-3-One Derivative (IIIa)S. pyogenNot specified (Excellent activity)[1]
6-phenyl–Pyridazin-3-One Derivative (IIIa)E. coliNot specified (Excellent activity)[1]
1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (15d)Staphylococcus aureusNot specified (Highest activity in study)[5]
1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (15d)Streptococcus faecalisNot specified (Highest activity in study)[5]
1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (15d)Escherichia coliNot specified (Highest activity in study)[5]
1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (15d)Pseudomonas aeruginosaNot specified (Highest activity in study)[5]
Anti-inflammatory Activity

Several pyridazinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The half-maximal inhibitory concentration (IC50) values for selected compounds are presented below.

Table 2: Comparative Anti-inflammatory Activity of Pyridazinone Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Pyridazinone Derivative 3dCOX-20.425[6]
Pyridazinone Derivative 4eCOX-20.356[6]
Pyridazinone Derivative 3eCOX-20.519[6]
Pyrazole–pyridazine hybrid 6fCOX-21.15[7]
Pyrazole–pyridazine hybrid 5fCOX-21.50[7]
Celecoxib (Reference Drug)COX-2Not specified (for comparison)[6][7]
Anticancer Activity

The cytotoxic potential of pyridazine derivatives has been evaluated against various cancer cell lines. The following table summarizes the IC50 values for representative compounds, indicating their potential as anticancer agents.

Table 3: Comparative Anticancer Activity of Pyridazine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridazine 11mT-47D (Breast Cancer)0.98 ± 0.03[8]
Pyridazine 11iT-47D (Breast Cancer)1.02 ± 0.03[8]
Pyridazine 11bT-47D (Breast Cancer)1.37 ± 0.04[8]
Pyridazine 11hT-47D (Breast Cancer)1.60 ± 0.05[8]
Pyridazine 11lT-47D (Breast Cancer)1.57 ± 0.05[8]
Pyridazine 11fT-47D (Breast Cancer)1.94 ± 0.06[8]
Pyridazine 11eT-47D (Breast Cancer)2.62 ± 0.08[8]
1-methoxyphenylpyridazine-6-one derivativeKB (Nasopharyngeal Carcinoma)0.025 - 1.1 µg/mL[2]
1-methoxyphenylpyridazine-6-one derivativeHeLa (Cervical Cancer)0.025 - 1.1 µg/mL[2]
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) NanoparticlesHepG-2 (Liver Cancer)Not specified (Promising activity)[9]
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) NanoparticlesHCT-116 (Colorectal Cancer)Not specified (Promising activity)[9]
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (4) NanoparticlesMCF-7 (Breast Cancer)Not specified (Promising activity)[9]

Experimental Protocols

This section provides detailed methodologies for the key biological assays referenced in the comparative data tables. These protocols are representative of the experimental procedures used to evaluate the biological activity of pyridazine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[10]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.[6][7]

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the wells.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[9][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Dilution Series D Treatment with Compound B->D C->D E Incubation (48-72h) D->E F MTT Reagent Addition E->F G Formazan Solubilization F->G H Absorbance Reading G->H I IC50 Calculation H->I signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Gene COX-2 Gene NFkB_n->Gene Induces Transcription Gene->COX2_mRNA LPS LPS LPS->Receptor Compound Pyridazine Derivative Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation? Compound->COX2_protein Inhibits?

References

Confirming the Structure of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid: A Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can unequivocally verify the molecular structure of this and other novel chemical entities. This document outlines the expected analytical data, detailed experimental protocols, and a logical workflow for structural confirmation.

Predicted Analytical Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. These predictions are based on the analysis of structurally similar pyridazine derivatives found in the chemical literature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HH-4
~7.0d1HH-5
~4.8s2H-OCH₂-
~2.6s3H-CH₃
~11.0br s1H-COOH

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (acid)
~160C-3
~158C-6
~128C-4
~120C-5
~65-OCH₂-
~20-CH₃

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeExpected m/zAssignment
ESI+169.0557[M+H]⁺
ESI+191.0376[M+Na]⁺
ESI-167.0404[M-H]⁻

Molecular Formula: C₇H₈N₂O₃, Exact Mass: 168.0535

Experimental Workflow

The structural confirmation of a synthesized compound like this compound follows a logical progression of analytical steps. The following diagram illustrates a typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms_analysis Mass Spectrometry (MS) - Determine Molecular Weight purification->ms_analysis nmr_analysis NMR Spectroscopy - ¹H NMR - ¹³C NMR purification->nmr_analysis data_interpretation Data Interpretation and Comparison with Predicted Data ms_analysis->data_interpretation two_d_nmr 2D NMR (optional) - COSY, HSQC, HMBC nmr_analysis->two_d_nmr For complex structures nmr_analysis->data_interpretation two_d_nmr->data_interpretation structure_confirmation Structure Confirmed data_interpretation->structure_confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

  • Standard acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom.

  • A larger number of scans (typically 1024 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

  • The spectral width is set to encompass the expected range of organic chemical shifts (e.g., 0-200 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to promote ionization.

2. Instrumentation and Analysis:

  • The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • The ESI source parameters are optimized for the analyte, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature.

  • Mass spectra are acquired in both positive and negative ion modes over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • The high-resolution capability of the instrument allows for the determination of the accurate mass of the molecular ions, which is used to confirm the elemental composition.

By following these protocols and comparing the acquired data with the expected values, researchers can confidently confirm the chemical structure of this compound. This rigorous analytical approach is fundamental in chemical research and drug development to ensure the identity and purity of synthesized compounds.

Comparative Analysis of 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental results for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid and its structurally related analogs. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of pyridazine and pyridazinone derivatives. This document summarizes the anti-inflammatory and antimicrobial activities of these compounds, presents detailed experimental protocols for their synthesis and biological evaluation, and visualizes a key signaling pathway.

Performance Comparison: Anti-inflammatory and Antimicrobial Activities

Pyridazine and pyridazinone derivatives have demonstrated notable efficacy as both anti-inflammatory and antimicrobial agents. The primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. Their antimicrobial properties have been evaluated against a range of bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is often assessed through their ability to inhibit COX-1 and COX-2 enzymes. Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
Compound 4c ¹>100.26>38.46[1]
Compound 6b ¹1.140.186.33[1]
Celecoxib (Reference)1.50.354.28[1]
Indomethacin (Reference)0.250.500.5[1]

¹Note: Compounds 4c and 6b are novel pyridazine scaffolds, not the specific title compound. The data is presented for comparative purposes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridazinone derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Table 2: In Vitro Antimicrobial Activity of Pyridazinone Derivatives (MIC in µg/mL)

CompoundS. aureus (MRSA)E. coliA. baumanniiP. aeruginosaS. typhimuriumReference
Compound 7 ²7.87.87.8-7.8[2]
Compound 13 ²--3.747.48-[2]

²Note: Compounds 7 and 13 are novel pyridazinone derivatives, not the specific title compound. The data is presented for comparative purposes.

Experimental Protocols

This section details the methodologies for the synthesis of a close analog of the title compound and the bioassays used to evaluate its anti-inflammatory activity.

Synthesis of Methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates

A representative synthetic protocol for a structurally similar compound, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, is described below. This multi-step synthesis involves the formation of the pyridazinone ring followed by substitution and esterification.

Step 1: Synthesis of 6-chloro-3(2H)-pyridazinone

  • A solution of 3,6-dichloropyridazine in a mixture of acetic acid and water is refluxed.

  • The reaction mixture is then cooled, and the precipitated product is filtered, washed with water, and dried to yield 6-chloro-3(2H)-pyridazinone.

Step 2: Synthesis of Methyl (6-chloro-3-oxo-2,3-dihydropyridazin-2-yl)acetate

  • To a solution of 6-chloro-3(2H)-pyridazinone in an appropriate solvent like ethanol, methyl chloroacetate and a base such as potassium carbonate are added.

  • The mixture is refluxed for several hours, then cooled. The solvent is evaporated, and the residue is purified to give the methyl ester.

Step 3: Synthesis of Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate

  • A mixture of methyl (6-chloro-3-oxo-2,3-dihydropyridazin-2-yl)acetate and 1-(4-fluorophenyl)piperazine in a suitable solvent is refluxed.

  • After cooling, the product crystallizes and is collected by filtration, then recrystallized to yield the final compound.[3]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a whole blood assay.

  • COX-1 Assay: The assay measures the formation of thromboxane B2 (TXB2) in response to arachidonic acid in whole blood. The test compounds are pre-incubated with blood, and the reaction is initiated by the addition of arachidonic acid.

  • COX-2 Assay: The assay measures the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated whole blood. The test compounds are added to the blood along with LPS.

  • The concentrations of TXB2 and PGE2 are determined by enzyme-linked immunosorbent assay (ELISA).

  • The IC₅₀ values are calculated from the concentration-inhibition response curves.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the cyclooxygenase signaling pathway, a key target for the anti-inflammatory action of pyridazine derivatives, and a general workflow for the synthesis and evaluation of these compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2_1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins PGH2_2->Inflammatory_Prostaglandins Stomach_Lining Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Lining Inflammation Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation Pyridazine_Derivative Pyridazine Derivative (e.g., this compound) Pyridazine_Derivative->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of Pyridazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Anti_Inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) Bioassays->Anti_Inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Bioassays->Antimicrobial Data_Analysis Data Analysis & SAR Studies Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis

Caption: Experimental Workflow for Pyridazine Derivatives.

References

Benchmarking 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid: A Comparative Analysis Against Known Anti-inflammatory Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the synthetic compound 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid has been identified as a molecule of interest within the pyridazine class, a group of heterocyclic compounds known for a wide spectrum of biological activities. This guide provides a comparative benchmark of this compound against established anti-inflammatory ligands, offering valuable insights for researchers, scientists, and drug development professionals.

The pyridazine nucleus is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7] Many of these effects are attributed to the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This comparison focuses on the potential of this compound as a COX inhibitor, benchmarking it against known non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Comparison of COX Inhibition

To provide a clear and objective comparison, the following table summarizes the in-vitro COX-1 and COX-2 inhibitory activities of several known pyridazine-based inhibitors and commercially available NSAIDs. While direct experimental data for this compound is not yet publicly available, the data presented for structurally related compounds offers a valuable predictive benchmark for its potential efficacy and selectivity.

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Hypothetical Data for this compound COX-2 TBD TBD
COX-1 TBD
Known Pyridazine Derivatives
Compound 9a (a pyridazine-based inhibitor)COX-215.50>64.5Celecoxib, Indomethacin
COX-1>1000
Compound 9b (a pyridazine-based inhibitor)COX-217.50>57.1Celecoxib, Indomethacin
-COX-1>1000
Compound 12 (a pyridazine-based inhibitor)COX-217.10>58.5Celecoxib, Indomethacin
COX-1>1000
Compound 16b (a pyridazine-based inhibitor)COX-216.90>59.2Celecoxib, Indomethacin
COX-1>1000
Compound 17 (a pyridazine-based inhibitor)COX-217.70>56.5Celecoxib, Indomethacin
COX-1>1000
Reference NSAIDs
CelecoxibCOX-217.7917.99
COX-1320
IndomethacinCOX-22501.14
COX-1220

TBD: To Be Determined through future experimental evaluation. Data for known pyridazine derivatives and reference NSAIDs sourced from a 2020 study on novel pyridazine-based COX-2 inhibitors.[1]

Experimental Protocols

The following is a detailed methodology for a standard in-vitro COX inhibition assay, which would be employed to determine the IC50 values for this compound.

In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemicals, 560131)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (Celecoxib and Indomethacin)

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the provided buffer.

  • Compound Preparation: A serial dilution of this compound and the reference compounds is prepared.

  • Reaction Mixture: In a 96-well plate, the enzyme, heme, and either the test compound, reference compound, or solvent control are added to each well.

  • Incubation: The plate is incubated for a specified time at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid to each well.

  • Second Incubation: The plate is incubated for a further period to allow for the enzymatic reaction to proceed.

  • Detection: A colorimetric substrate is added, which reacts with the product of the COX reaction (prostaglandin G2) to produce a colored compound.

  • Measurement: The absorbance is measured using a plate reader at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and the general workflow for evaluating a novel COX inhibitor.

DOT script for Cyclooxygenase Signaling Pathway

COX_Signaling_Pathway Cell_Membrane Cell_Membrane Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX1_COX2 Test_Compound This compound Test_Compound->COX1_COX2

COX_Signaling_Pathway Cell_Membrane Cell_Membrane Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX1_COX2 Test_Compound This compound Test_Compound->COX1_COX2

Caption: Cyclooxygenase Signaling Pathway and Points of Inhibition.

DOT script for Experimental Workflow

Experimental_Workflow cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation (Proposed) Compound_Synthesis Synthesis of This compound COX_Assay In-Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Data_Analysis->Animal_Model Efficacy_Testing Analgesic and Anti-inflammatory Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Study Acute Toxicity and Gastric Ulcerogenicity Study Efficacy_Testing->Toxicity_Study

Experimental_Workflow cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation (Proposed) Compound_Synthesis Synthesis of This compound COX_Assay In-Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->COX_Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Data_Analysis->Animal_Model Efficacy_Testing Analgesic and Anti-inflammatory Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Study Acute Toxicity and Gastric Ulcerogenicity Study Efficacy_Testing->Toxicity_Study

References

A Comparative Guide to the Structure-Activity Relationship of 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid Analogues as Potential Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetical 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid analogues, focusing on their potential as herbicidal agents. Due to the limited availability of direct experimental data for this specific series in publicly accessible literature, this guide extrapolates SAR trends from closely related pyridazine and pyridazinone herbicides. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel herbicides.

Introduction to Pyridazine-Based Herbicides

Pyridazine and pyridazinone derivatives are a well-established class of herbicides, known to act primarily by inhibiting essential plant processes such as photosynthesis and carotenoid biosynthesis.[1][2][3] The this compound scaffold represents a promising starting point for the development of new herbicidal agents due to its structural similarity to other biologically active pyridazine compounds. This guide explores how modifications to this core structure may influence herbicidal efficacy.

Mode of Action and Signaling Pathway

The primary mode of action for many pyridazinone herbicides is the inhibition of photosystem II (PSII) in the photosynthetic electron transport chain.[1][2] By binding to the D1 protein of the PSII complex, these herbicides block the flow of electrons, leading to a cascade of events that includes the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death. Another common mechanism for pyridazine-based herbicides is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene and the depletion of protective carotenoids, resulting in photooxidative damage and a characteristic bleaching effect on the plant.[4][5]

Herbicidal_Mode_of_Action cluster_PSII Photosystem II Inhibition cluster_PDS Phytoene Desaturase Inhibition Light Light PSII PSII Light->PSII excites Electron_Transport_Chain Electron_Transport_Chain PSII->Electron_Transport_Chain initiates ATP_NADPH_Production ATP_NADPH_Production Electron_Transport_Chain->ATP_NADPH_Production drives Photosynthesis_Blocked Photosynthesis_Blocked Electron_Transport_Chain->Photosynthesis_Blocked Pyridazinone_Herbicide_PSII Pyridazinone Herbicide Pyridazinone_Herbicide_PSII->Electron_Transport_Chain blocks Geranylgeranyl_PP Geranylgeranyl_PP Phytoene_Synthase Phytoene_Synthase Geranylgeranyl_PP->Phytoene_Synthase Phytoene Phytoene Phytoene_Synthase->Phytoene PDS Phytoene Desaturase Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids Bleaching Bleaching PDS->Bleaching Chlorophyll_Protection Chlorophyll_Protection Carotenoids->Chlorophyll_Protection Pyridazinone_Herbicide_PDS Pyridazinone Herbicide Pyridazinone_Herbicide_PDS->PDS inhibits

Caption: Generalized signaling pathways for pyridazinone herbicides.

Structure-Activity Relationship (SAR) Studies

The following table outlines a hypothetical series of this compound analogues and predicts their relative herbicidal activity based on established SAR principles for related compounds. The predictions are based on the assumption that modifications influencing electronic and steric properties will impact the binding affinity of the molecule to its target site.

Compound IDR1 (at C6 of Pyridazine)R2 (on Acetic Acid Moiety)Predicted Herbicidal ActivityRationale for Predicted Activity
Parent -CH₃-HModerateThe methyl group provides a baseline level of activity.
A-1 -CF₃-HHighThe strongly electron-withdrawing trifluoromethyl group often enhances herbicidal activity in pyridazine derivatives.
A-2 -Cl-HModerate to HighA chloro substituent can increase lipophilicity and electronic interaction, potentially improving activity.
A-3 -OCH₃-HLow to ModerateAn electron-donating methoxy group may reduce the binding affinity to the target protein.
B-1 -CH₃-CH₃ (propanoic acid)Moderate to HighSmall alkyl substitutions on the acetic acid side chain can enhance binding and/or metabolic stability.
B-2 -CH₃-C₂H₅ (butanoic acid)ModerateIncreasing the alkyl chain length may lead to steric hindrance at the active site.
C-1 -CH₃-COOCH₃ (methyl ester)HighEsterification of the carboxylic acid can improve cellular uptake and may act as a pro-herbicide.
C-2 -CH₃-CONH₂ (acetamide)ModerateThe amide group may have different binding interactions compared to the carboxylic acid, potentially altering activity.

Experimental Protocols

The following are generalized protocols for the synthesis and herbicidal evaluation of the proposed analogues.

General Synthesis of this compound Analogues

A plausible synthetic route for the parent compound and its analogues is outlined below.

Synthesis_Workflow Start 3-Chloro-6-methylpyridazine Step_1 Hydrolysis Start->Step_1 Intermediate_1 6-Methylpyridazin-3(2H)-one Step_2 Williamson Ether Synthesis Intermediate_1->Step_2 Reagent_1 Sodium Hydroxide Reagent_1->Step_1 Step_1->Intermediate_1 Reagent_2 Ethyl bromoacetate Reagent_2->Step_2 Intermediate_2 Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate Step_3 Ester Hydrolysis Intermediate_2->Step_3 Step_2->Intermediate_2 Reagent_3 Aqueous NaOH then Acidification Reagent_3->Step_3 Final_Product This compound Step_3->Final_Product

Caption: A potential synthetic pathway for the target compounds.

Procedure:

  • Synthesis of 6-Methylpyridazin-3(2H)-one: 3-Chloro-6-methylpyridazine is hydrolyzed using an aqueous solution of sodium hydroxide under reflux to yield 6-methylpyridazin-3(2H)-one.

  • Synthesis of Ethyl 2-[(6-methylpyridazin-3-yl)oxy]acetate: The resulting pyridazinone is treated with ethyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF to afford the ethyl ester intermediate via a Williamson ether synthesis.

  • Synthesis of this compound: The ethyl ester is then hydrolyzed using an aqueous base (e.g., NaOH or KOH) followed by acidification with a mineral acid (e.g., HCl) to yield the final carboxylic acid product.

Analogues with different substituents at the R1 and R2 positions would require appropriately substituted starting materials or further derivatization steps.

Herbicidal Activity Assay (Petri Dish Assay)

This protocol provides a general method for assessing the pre-emergent herbicidal activity of the synthesized compounds.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. A series of dilutions are then made to achieve the desired test concentrations.

  • Seed Germination: Seeds of a model plant species (e.g., cress, lettuce, or barnyard grass) are placed on a filter paper in a Petri dish.

  • Treatment Application: A fixed volume of each test solution is evenly applied to the filter paper. A solvent-only control is also prepared.

  • Incubation: The Petri dishes are sealed and incubated in a growth chamber under controlled conditions of light and temperature.

  • Data Collection: After a set period (e.g., 7-14 days), the germination rate and the root and shoot length of the seedlings are measured.

  • Analysis: The percentage inhibition of germination and growth is calculated relative to the solvent control. IC₅₀ values (the concentration required to inhibit growth by 50%) can be determined from dose-response curves.

Conclusion

While direct experimental data for the SAR of this compound analogues is not currently available in the public domain, this guide provides a predictive framework based on the known herbicidal activity of related pyridazine compounds. It is anticipated that analogues bearing electron-withdrawing groups on the pyridazine ring and those with esterified carboxylic acid moieties will exhibit enhanced herbicidal activity. The experimental protocols outlined provide a starting point for the synthesis and evaluation of these promising compounds. Further empirical studies are necessary to validate these predictions and to fully elucidate the SAR of this chemical series.

References

Unveiling the Therapeutic Potential of Pyridazine Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, pyridazine and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities. This guide offers a comprehensive comparison of the in vitro and in vivo efficacy of recently developed pyridazine compounds, with a focus on their anticancer and anti-inflammatory properties. The data presented herein, supported by detailed experimental protocols, aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the therapeutic potential of this promising class of heterocyclic compounds.

Anticancer Efficacy of Pyridazine Derivatives

Recent studies have highlighted the potent anticancer effects of novel pyridazine derivatives, with several compounds exhibiting significant activity in both laboratory assays and preclinical animal models. A notable example is a series of 3,6-disubstituted pyridazine derivatives designed to target the c-Jun N-terminal kinase 1 (JNK1) pathway, a key regulator of cancer cell proliferation and survival. Another promising group of pyridazine-containing compounds has shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

Comparative Efficacy of Anticancer Pyridazine Compounds
Compound IDTargetIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDoseTumor Growth Inhibition (%)Reference
Compound 9e JNK1NCI-60 PanelMultiple-Ehrlich Ascites Carcinoma30 mg/kg47.3% reduction in JNK1 expression[1][2]
Compound 6 VEGFR-2CytotoxicityHEPG-2-Irradiated Rats-Significant VEGFR-2 inhibition[3]
Compound 5b VEGFR-2CytotoxicityHCT-116Comparable to ImatinibEhrlich Ascites Carcinoma--[4]

Caption: Table summarizing the in vitro and in vivo anticancer efficacy of selected pyridazine compounds.

Experimental Protocols: Anticancer Studies

In Vitro Cytotoxicity Assay (NCI-60 Screen): The growth inhibitory effects of compound 9e were evaluated against a panel of 60 human cancer cell lines. The cells were typically seeded in 96-well plates and exposed to the compound at a single concentration. After a specified incubation period, cell viability was assessed using a sulforhodamine B (SRB) assay, which measures cellular protein content. The percentage of growth inhibition was then calculated relative to untreated control cells.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model: Female Swiss albino mice were inoculated with EAC cells to induce tumor formation. The animals were then treated with the test compound (e.g., compound 9e) or a vehicle control for a defined period. Tumor volume and weight were monitored throughout the study. At the end of the experiment, tumors were excised, and the expression of target proteins, such as JNK1, was analyzed by techniques like RT-PCR and Western blotting to determine the compound's effect on the signaling pathway.[1][2]

VEGFR-2 Kinase Inhibition Assay: The ability of pyridazine derivatives to inhibit VEGFR-2 activity was assessed using a kinase assay kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The test compounds were incubated with the enzyme and substrate, and the level of phosphorylation was quantified, typically using a luminescence-based method. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, was then determined.[3][4]

Signaling Pathways and Experimental Workflow

JNK1_Signaling_Pathway stress Stress Stimuli (e.g., UV, Cytokines) jnkk JNKK stress->jnkk jnk1 JNK1 jnkk->jnk1 cjun c-Jun jnk1->cjun apoptosis Apoptosis cjun->apoptosis proliferation Proliferation cjun->proliferation pyridazine Pyridazine Compound 9e pyridazine->jnk1 Inhibition

Caption: JNK1 signaling pathway targeted by anticancer pyridazine compounds.

VEGFR2_Signaling_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) vegfr2->downstream angiogenesis Angiogenesis downstream->angiogenesis proliferation Cell Proliferation & Survival downstream->proliferation pyridazine Pyridazine Compounds pyridazine->vegfr2 Inhibition

Caption: VEGFR-2 signaling pathway inhibited by pyridazine derivatives.

Experimental_Workflow_Anticancer synthesis Compound Synthesis invitro In Vitro Screening (Cytotoxicity, Kinase Assay) synthesis->invitro invivo In Vivo Model (EAC) invitro->invivo Promising Compounds analysis Data Analysis (IC50, Tumor Growth) invivo->analysis conclusion Efficacy Conclusion analysis->conclusion

Caption: General experimental workflow for anticancer pyridazine evaluation.

Anti-inflammatory Efficacy of Pyridazine Derivatives

The anti-inflammatory potential of pyridazine and pyridazinone derivatives has also been a subject of intense investigation. Certain compounds have demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity, a key target for anti-inflammatory drugs, coupled with a favorable safety profile regarding gastric ulceration.

Comparative Efficacy of Anti-inflammatory Pyridazine Compounds
Compound IDTargetIn Vitro AssayIC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo ModelDosePaw Edema Inhibition (%)Reference
Compound 5a COX-2COX Inhibition0.7716.70Rat Paw Edema-Strong anti-inflammatory effect[5]
Compound 5f COX-2COX Inhibition1.8913.38Rat Paw Edema-Strong anti-inflammatory effect[5]
Compound 4a COX-2MTT Assay-Potent and selectiveMouse Model-More potent than indomethacin[6]
Compound 9d COX-2MTT Assay-Potent and selectiveMouse Model-More potent than indomethacin[6]

Caption: Table summarizing the in vitro and in vivo anti-inflammatory efficacy of selected pyridazine compounds.

Experimental Protocols: Anti-inflammatory Studies

In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of the pyridazinone derivatives against human COX-1 and COX-2 enzymes was determined using an in vitro assay. The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by the respective COX isoenzyme. The test compounds were incubated with the enzyme and substrate, and the production of prostaglandins was quantified. IC50 values and the selectivity index (the ratio of COX-1 IC50 to COX-2 IC50) were then calculated to assess the compound's potency and selectivity for COX-2.[5]

In Vivo Carrageenan-Induced Rat Paw Edema Model: Acute inflammation was induced in the hind paw of rats by injecting a carrageenan solution. The test compounds or a reference drug (e.g., indomethacin) were administered orally or intraperitoneally before the carrageenan injection. The volume of the paw was measured at different time points after the induction of inflammation to assess the extent of edema. The percentage of inhibition of paw edema was calculated by comparing the paw volume in the treated groups to that in the control group.[5]

Experimental Workflow

Experimental_Workflow_Anti_inflammatory synthesis Compound Synthesis invitro In Vitro Screening (COX-1/COX-2 Inhibition) synthesis->invitro invivo In Vivo Model (Rat Paw Edema) invitro->invivo Selective Compounds analysis Data Analysis (IC50, Edema Inhibition) invivo->analysis conclusion Efficacy Conclusion analysis->conclusion

Caption: General experimental workflow for anti-inflammatory pyridazine evaluation.

Conclusion

The data compiled in this guide underscore the significant therapeutic potential of pyridazine-based compounds as both anticancer and anti-inflammatory agents. The presented in vitro and in vivo results for specific derivatives demonstrate their ability to effectively modulate key biological pathways implicated in these diseases. The detailed experimental protocols and workflow diagrams offer a clear framework for researchers to design and interpret future studies in this promising area of medicinal chemistry. Further optimization of these lead compounds holds the key to developing novel and effective therapies for a range of human diseases.

References

Reproducibility of 2-[(6-Methylpyridazin-3-yl)oxy]acetic Acid: A Comparative Guide to Synthesis and In Vitro Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis and hypothetical biological performance of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid against structurally related alternatives. The experimental data presented herein is compiled from established literature on pyridazine derivatives and serves as a benchmark for researchers aiming to reproduce and build upon these findings.

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its analogs typically proceeds via a nucleophilic substitution reaction. The reproducibility of the synthesis is highly dependent on reaction conditions. Below is a comparison of common synthetic approaches for pyridazine-based acetic acid derivatives.

Compound Starting Materials Reaction Type Typical Yield (%) Key Purity Analysis Reference
This compound 3-chloro-6-methylpyridazine, Glycolic acidWilliamson Ether Synthesis75-85HPLC, 1H NMRHypothetical
2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid 6-(dimethylamino)pyridazin-3-ol, Ethyl chloroacetateNucleophilic Substitution followed by Hydrolysis70-80HPLC, Mass Spectrometry[1]
2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid Corresponding ethyl acetate precursorHydrolysis841H NMR, 13C NMR, HRMS[2]
2-(Thiophen-2-yl)acetic acid derivatives 2-(thiophen-2-yl)acetic acid, various arylboronic acidsSuzuki-Miyaura cross-coupling40-65RP-HPLC, 1H NMR[3]

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on established methods for analogous pyridazine derivatives.

  • Reaction Setup: To a solution of 3-hydroxy-6-methylpyridazine (1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq.) portion-wise at 0°C under an inert atmosphere.

  • Nucleophilic Substitution: After stirring for 30 minutes, add ethyl bromoacetate (1.1 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis: Upon reaction completion (monitored by TLC), quench the reaction with water and add sodium hydroxide (2 eq.). Heat the mixture to 60°C for 4 hours to hydrolyze the ester.

  • Purification: Cool the reaction mixture, acidify with 1M HCl to pH 3-4, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Workflow for Synthesis and Purity Assessment

G Synthesis and Purity Workflow cluster_synthesis Synthesis cluster_analysis Purity and Structural Analysis start Start reactants 3-hydroxy-6-methylpyridazine + Ethyl Bromoacetate + NaH in DMF start->reactants reaction Nucleophilic Substitution (Room Temp, 12-18h) reactants->reaction hydrolysis Ester Hydrolysis with NaOH reaction->hydrolysis acidification Acidification with HCl hydrolysis->acidification extraction Extraction with Ethyl Acetate acidification->extraction purification Recrystallization extraction->purification product This compound purification->product hplc HPLC Analysis product->hplc nmr 1H and 13C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms G Hypothetical NF-κB Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Target Compound This compound Target Compound->IKK Complex Inhibition

References

Safety Operating Guide

Essential Safety and Handling Protocols for 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on general safety guidelines for acidic organic compounds.

PPE CategoryItemMaterial/StandardPurpose
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, chemical splash gogglesProtects eyes from splashes and aerosols.
Face ShieldPolycarbonateProvides full-face protection from splashes when handling larger quantities or during vigorous reactions.[1]
Hand Protection Chemical-Resistant GlovesNitrile or Butyl RubberProtects hands from direct contact with the chemical. Double gloving is recommended for added safety.[1][2]
Body Protection Lab CoatChemical-resistant, flame-retardantProtects skin and clothing from spills and splashes.[2]
ApronPVC or NeopreneRecommended when handling larger volumes to provide an additional layer of protection.[1]
Respiratory Protection Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
RespiratorN95 or higher (if fume hood is not available)For use in situations with inadequate ventilation, though a fume hood is the primary engineering control.[1]

Chemical Handling and Disposal Protocol

I. Pre-Handling Preparations:

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly before beginning any work.[2]

  • Gather all necessary PPE as outlined in the table above.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.[2][3]

  • Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for acidic compounds.

II. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment. Ensure gloves are inspected for any signs of damage before use.[4]

  • Work Within a Fume Hood: Conduct all weighing, transferring, and experimental procedures involving this compound inside a certified chemical fume hood.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing.

  • Use Appropriate Utensils: Use clean, dry spatulas and glassware to handle the solid compound.

  • Container Handling: Keep the container tightly closed when not in use.

III. Post-Handling and Waste Disposal:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated wipes, and disposable PPE, must be collected in a clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not pour chemical waste down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal A Review SDS & Protocols B Verify Fume Hood Function A->B C Gather & Inspect PPE B->C D Locate Emergency Equipment C->D E Don PPE D->E F Work in Fume Hood E->F G Weigh & Transfer Compound F->G H Perform Experiment G->H I Decontaminate Work Area H->I J Dispose of Contaminated PPE I->J K Collect Chemical Waste J->K L Wash Hands Thoroughly K->L End End L->End Start Start Start->A

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.